small cardioactive peptide A
描述
属性
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKRMXHJFTOHS-LRHNFOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92N18O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98035-79-1 | |
| Record name | Small cardioactive peptide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Physiological Role of Small Cardioactive Peptide A in Molluscs: A Technical Guide
Abstract
Small Cardioactive Peptide A (SCPA) is a neuropeptide that, along with its counterpart Small Cardioactive Peptide B (SCPB), constitutes a family of key neuromodulators in molluscs. These peptides are involved in a diverse array of physiological processes, most notably the regulation of cardiovascular function and neuromuscular activity, particularly in the context of feeding behaviors. This technical guide provides an in-depth examination of the physiological functions of SCPA in molluscs, detailing its molecular structure, distribution within the nervous system, and its multifaceted roles in modulating cardiac and muscular performance. We present a synthesis of quantitative data from key studies, outline detailed experimental protocols for the investigation of SCPA, and visualize the known signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and invertebrate physiology.
Introduction
Neuropeptides represent a vast and functionally diverse class of signaling molecules in the nervous systems of both vertebrates and invertebrates. In molluscs, a phylum renowned for its utility in neurobiological research due to large, identifiable neurons, the study of neuropeptides has provided fundamental insights into the neural control of behavior. The Small Cardioactive Peptides (SCPs), first identified in the sea slug Aplysia californica, are a prominent family of such neuromodulators[1]. This family consists of two structurally related peptides, SCPA and SCPB, which are derived from a common precursor protein[2][3][4].
While initially named for their excitatory effects on cardiac muscle, the physiological roles of SCPs extend far beyond the regulation of heart rate. They are now understood to be integral components of the neural circuits controlling feeding, gut motility, and locomotion[1][3]. SCPA, in particular, has been a subject of interest for its ability to modulate both central and peripheral components of these behaviors.
This guide aims to consolidate the current understanding of SCPA's physiological functions in molluscs. We will explore its molecular biology, its distribution in the central and peripheral nervous systems, and its specific actions on target tissues. Furthermore, we will provide detailed methodologies for the experimental study of SCPA and present quantitative data in a clear, comparative format. Finally, we will visualize the underlying molecular and experimental frameworks to facilitate a deeper understanding of this important molluscan neuropeptide.
Molecular Structure and Distribution of SCPA
Gene and Precursor Structure
SCPA and SCPB are encoded by a single gene that produces a prepropeptide precursor molecule[4][5]. In Aplysia, a cDNA clone of 1394 nucleotides was found to contain a 408-base-pair open reading frame, which translates into a 136-amino acid precursor protein[2][4]. This precursor contains a hydrophobic leader sequence, characteristic of secreted proteins, followed by the sequences for both SCPA and SCPB. The peptide sequences are flanked by basic amino acid residues, which are recognized as proteolytic cleavage sites for the processing enzymes that liberate the mature peptides[2][4].
Similarly, in the pond snail Lymnaea stagnalis, a single SCP gene encodes a prepropeptide containing both SCPA (SGYLAFPRMamide) and SCPB (pQNYLAFPRMamide)[5]. The precursor protein in Lymnaea also contains a hydrophobic leader sequence and multiple potential cleavage sites, suggesting that other, as-yet-unidentified peptides may also be derived from this precursor[5].
Anatomical Distribution
Immunocytochemical studies and in situ hybridization have revealed a widespread distribution of SCP-containing neurons throughout the central nervous system (CNS) of various molluscan species[1][6]. In Aplysia, SCP-immunoreactive neurons are found in all central ganglia, with the highest concentration in the buccal ganglia, which are critical for the control of feeding movements[1][6]. Notably, the large, identified buccal neurons B1 and B2 contain both SCPA and SCPB[1][6]. These neurons innervate the gut, suggesting a direct role for SCPs in modulating digestive processes[1][6].
In Lymnaea stagnalis, SCP expression is also localized to several motoneurons within the feeding system, including the giant B2 foregut motoneurons[5]. The presence of SCPs in these neurons, often co-localized with the classical neurotransmitter acetylcholine (B1216132), highlights their role as cotransmitters in the modulation of feeding-related muscle activity[1][3][5][6]. Strong immunoreactive staining for SCPs is also observed in the neuropil of the cerebral, pleural, pedal, and abdominal ganglia, indicating extensive synaptic connections and a broad sphere of influence within the CNS[1][6].
Physiological Functions of SCPA
Cardiovascular Regulation
As their name suggests, the small cardioactive peptides have demonstrable effects on cardiac muscle. In several gastropod species, including Aplysia californica, Helix aspersa, and Limax maximus, SCPs have been shown to have excitatory effects on the heart[1]. However, it is noteworthy that some studies suggest that while SCPs are cardio-excitatory, they may not be involved in the normal physiological regulation of cardiac activity[1][3].
The precise quantitative effects of SCPA alone on heart rate and contractility are not extensively documented in the literature, with many studies focusing on the effects of SCPB or unfractionated extracts. In the terrestrial slug Limax maximus, application of SCPB in a concentration range of 10⁻⁹ M to 10⁻⁶ M increases the contractile force of the heart[7]. It is likely that SCPA has similar excitatory effects, though further research is needed to establish a clear dose-response relationship.
Neuromuscular Modulation in Feeding
A primary and well-established role for SCPA is the modulation of neuromuscular activity associated with feeding. SCPs are integral to the central pattern generator (CPG) that orchestrates the rhythmic movements of the buccal mass during feeding[1].
In Aplysia, SCPs are co-localized with acetylcholine in the ARC (accessory radula closer) motor neuron B15[8]. While acetylcholine is the primary excitatory neurotransmitter at this neuromuscular junction, the co-released SCPs act postsynaptically to potentiate the muscle contractions elicited by acetylcholine[8]. This potentiation contributes to the increased strength of biting movements observed during aroused feeding states[8]. Interestingly, neuron B15 also contains another neuropeptide, buccalin, which acts presynaptically to decrease acetylcholine release, showcasing a complex interplay of neuromodulators at a single synapse[8].
In Lymnaea, both SCPA and SCPB have been shown to have identical stimulatory activity on the isolated foregut, suggesting their co-release from the B2 motoneurons plays a significant role in the co-modulation of gut motility[5].
Table 1: Summary of Quantitative Data on SCP Effects
| Species | Peptide | Preparation | Concentration | Observed Effect | Reference |
| Limax maximus | SCPB | Isolated Heart | 10⁻⁹ M - 10⁻⁶ M | Increased contractile force | [7] |
| Aplysia californica | SCPs | Accessory Radula Closer (ARC) Muscle | Not specified | Potentiation of ACh-induced contractions | [8] |
| Lymnaea stagnalis | SCPA & SCPB | Isolated Foregut | Not specified | Stimulatory activity (increased motility) | [5] |
Modulation of Neuronal Activity and Synaptic Transmission
SCPA and SCPB can directly modulate the electrical activity of neurons within the CNS. In Limax maximus, SCPB increases the endogenous activity of specific feeding motoneurons[7]. This central action, combined with their peripheral effects on muscle, allows SCPs to integrate and coordinate the different components of the feeding motor program[7].
The cotransmission of SCPs with acetylcholine provides a mechanism for fine-tuning synaptic efficacy. In the Aplysia ARC neuromuscular junction, SCPs enhance the postsynaptic response to acetylcholine[8]. This modulation of synaptic transmission is a key mechanism by which neuropeptides can reconfigure neural circuits to produce context-dependent behaviors. The enhancement of synaptic efficacy can be long-lasting and is thought to contribute to forms of synaptic plasticity underlying learning and memory[9][10][11][12].
Role in Reproductive Processes
The involvement of SCPA in molluscan reproduction is not well-established. While neuropeptides are known to play a crucial role in controlling reproductive behaviors such as egg-laying, the specific contribution of SCPA remains largely uninvestigated[2][5][13][14]. In Lymnaea stagnalis, egg-laying is a complex behavior orchestrated by a family of peptides derived from the caudodorsal cell hormone (CDCH) gene[2][5][13][14]. Studies on the neuroendocrine control of reproduction in molluscs have primarily focused on peptides like CDCH, gonadotropin-releasing hormone (GnRH), and FMRFamide-related peptides[15][16]. While some studies have examined gene expression in the gonads of molluscs, a direct link to SCPA expression or function in these tissues has not been prominently reported[17][18]. Future research is needed to explore the potential expression and function of SCPA in the reproductive tract and its possible role in modulating reproductive behaviors.
SCPA Signaling Pathway
The actions of SCPA are mediated by G protein-coupled receptors (GPCRs) located on the surface of target cells. While a specific receptor for SCPA has not been definitively cloned and characterized, the general principles of neuropeptide signaling via GPCRs in molluscs are well-understood.
Upon binding of SCPA to its receptor, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins.
The specific second messenger systems utilized by SCPA are not fully elucidated, but studies of other molluscan neuropeptides suggest the involvement of cyclic AMP (cAMP) and/or the inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG) pathways[19][20][21][22][23][24].
-
cAMP Pathway: Activation of a Gs protein would lead to the stimulation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response. Conversely, activation of a Gi protein would inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
IP3/DAG Pathway: Activation of a Gq protein would stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. The increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its target proteins.
Given the excitatory and modulatory effects of SCPA on muscle and neurons, it is plausible that its signaling pathway involves the Gq/PLC/IP3 cascade, leading to an increase in intracellular calcium, which is a key event in both muscle contraction and neuronal excitability.
References
- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cardioactive neuropeptides in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and immunocytological localization of molluscan small cardioactive peptides in the nervous system of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synaptic facilitation and behavioral dishabituation in Aplysia: dependence on release of Ca2+ from postsynaptic intracellular stores, postsynaptic exocytosis, and modulation of postsynaptic AMPA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synaptic Facilitation and Behavioral Dishabituation in Aplysia: Dependence on Release of Ca2+ from Postsynaptic Intracellular Stores, Postsynaptic Exocytosis, and Modulation of Postsynaptic AMPA Receptor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of sensorimotor connections by conditioning-related stimulation in Aplysia depends upon postsynaptic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Possible novel features of synaptic regulation during long-term facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of one of the neuropeptides of the egg-laying hormone precursor of Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mollusc gonadotropin-releasing hormone directly regulates gonadal functions: a primitive endocrine system controlling reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 17. Transcriptomics Analysis of Crassostrea hongkongensis for the Discovery of Reproduction-Related Genes | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclic AMP signaling in bivalve molluscs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evolutionary conservation of the signaling proteins upstream of cyclic AMP-dependent kinase and protein kinase C in gastropod mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of IP3 receptors by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cross-talk between calcium and cAMP-dependent intracellular signaling pathways. Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuronal Impact of Small Cardioactive Peptide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of Small Cardioactive Peptide A (SCPA) on neurons. Drawing from established research, this document details the signaling pathways, summarizes quantitative data from key experiments, and outlines the experimental protocols utilized to elucidate the neuronal effects of this neuropeptide.
Core Mechanism of Action: An Overview
This compound (SCPA) is a neuropeptide primarily studied in molluscan model organisms, such as Aplysia and Helix aspersa, where it functions as a neuromodulator and neural cotransmitter.[1] It plays a significant role in modulating neuromuscular synapses and is involved in the central and peripheral control of behaviors like feeding.[1][2] SCPA, along with the related Small Cardioactive Peptide B (SCPB), is derived from a common precursor molecule and the two are often co-expressed in the same neurons.[3]
The primary action of SCPA on neurons is excitatory. This excitatory effect is mediated through a second messenger signaling cascade that ultimately modulates the activity of ion channels, leading to neuronal depolarization and an increase in excitability.
Signaling Pathway of this compound
The available evidence strongly suggests that SCPA exerts its effects on neurons through a G-protein coupled receptor (GPCR) that activates the adenylyl cyclase/cAMP signaling pathway. While the specific receptor for SCPA has yet to be cloned and characterized, the downstream signaling events have been inferred from pharmacological studies.
The proposed signaling cascade is as follows:
-
Receptor Binding: SCPA binds to a specific GPCR on the neuronal membrane.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).
-
Ion Channel Phosphorylation: PKA then phosphorylates specific ion channels, altering their gating properties and leading to a change in neuronal excitability.[4][5][6][7]
It is also worth noting that in some neuronal systems, cAMP can modulate ion channels in a PKA-independent manner, though this has not been specifically demonstrated for SCPA.[8]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Channel Modulation in Spinal/Trigeminal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of ion channels by protein phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase A-independent modulation of ion channels in the brain by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Small Cardioactive Peptide A (SCAP-A) Signaling Pathway and its Second Messengers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and hypothesized signaling mechanisms of the small cardioactive peptide A (SCAP-A). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, direct evidence for SCAP-A and extrapolates a putative signaling cascade based on related molluscan neuropeptides. Due to the nascent stage of research into SCAP-A's specific molecular interactions, this guide also serves as a methodological roadmap, offering detailed experimental protocols to facilitate the definitive characterization of its signaling pathway.
This compound is a neuropeptide known to play a modulatory role in the neuromuscular systems of molluscs, influencing physiological processes such as feeding behavior.[1] Like its counterpart, small cardioactive peptide B (SCPB), SCAP-A is derived from a common precursor molecule.[1][2] While the precise signaling pathway for SCAP-A remains to be fully elucidated, evidence from homologous peptides suggests it likely acts through a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events mediated by second messengers.
A Hypothesized Signaling Pathway for SCAP-A
Based on studies of other molluscan neuropeptides, it is proposed that SCAP-A binds to a specific, yet currently unidentified, GPCR on the cell surface. This binding event is hypothesized to induce a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The downstream effects are likely mediated through one of the canonical second messenger systems. Evidence from a related small cardioactive peptide from Mytilus suggests a potential link to the cyclic adenosine (B11128) monophosphate (cAMP) pathway, as its effects on Helix neurons were mimicked by the adenylyl cyclase activator, forskolin. Therefore, a plausible hypothesis is that SCAP-A receptor activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Alternatively, signaling through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization, represents another common pathway for neuropeptide GPCRs and cannot be ruled out without direct experimental evidence.
References
identification and cloning of small cardioactive peptide A receptor
An In-depth Technical Guide on the Identification and Cloning of the Small Cardioactive Peptide A (SCPA) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (SCPA) is a neuropeptide known to play a role in modulating neuromuscular synapses and feeding behaviors in mollusks. The identification and characterization of its cognate receptor are crucial for understanding its physiological functions and for potential applications in drug development. While a receptor specifically designated as the "SCPA receptor" has not been definitively isolated and cloned, research on homologous neuropeptide systems in mollusks provides a strong foundation for its identification and characterization. This guide focuses on a putative SCPA receptor, drawing on the successful identification and cloning of a homologous buccalin (B57384)/allatostatin-A type receptor in Aplysia californica (apBuc/AstA-R), which is activated by peptides sharing structural similarities with SCPA. This document provides a comprehensive overview of the methodologies and data pertinent to the discovery and analysis of such a receptor.
Identification of a Putative SCPA Receptor
The identification of a receptor for a specific neuropeptide often begins with a "reverse pharmacology" or "deorphanization" approach, where a known peptide is used to screen for its unknown receptor. Given the lack of a directly identified SCPA receptor, a homologous receptor serves as a prime candidate for investigation. In the mollusk Aplysia, a G protein-coupled receptor (GPCR) for buccalin-type peptides, apBuc/AstA-R, has been successfully cloned and characterized. Buccalin peptides, which share a C-terminal Y/F-X-F-G-L/I-amide motif, activate this receptor.[1][2][3] This receptor represents a strong candidate for also being activated by SCPA.
Molecular Cloning of the Putative SCPA Receptor
The cloning of a putative SCPA receptor would follow established molecular biology protocols, similar to those used for the Aplysia buccalin receptor.[1][2][3]
Experimental Protocol: Molecular Cloning
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the nervous tissue of the target organism (e.g., buccal ganglia of Aplysia) using standard methods like TRIzol reagent. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known molluscan neuropeptide GPCRs. These primers are used to amplify a partial cDNA fragment of the putative receptor from the synthesized cDNA.
-
RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence of the receptor is obtained using 5' and 3' RACE. Gene-specific primers are designed from the partial sequence obtained in the previous step.
-
Full-Length cDNA Amplification and Cloning: Once the full-length sequence is determined, specific primers for the 5' and 3' ends are used to amplify the complete open reading frame (ORF) by PCR. The amplified product is then cloned into an appropriate expression vector (e.g., pcDNA3.1) for functional characterization.
-
Sequencing and Analysis: The cloned cDNA is sequenced to confirm its identity. The deduced amino acid sequence is then analyzed for characteristic features of a GPCR, such as seven transmembrane domains.
Data Presentation: Quantitative Analysis
Following the successful cloning and expression of the putative SCPA receptor in a heterologous system (e.g., CHO-K1 cells), its pharmacological properties are determined.
Table 1: Functional Potency of Buccalin Peptides on the Putative SCPA Receptor (apBuc/AstA-R) [2]
| Peptide | EC₅₀ (nM) |
| Buccalin A | 23 |
| Buccalin B | 320 |
Data derived from a functional assay measuring intracellular calcium mobilization in CHO-K1 cells expressing the apBuc/AstA-R.
Experimental Protocols: Receptor Characterization
Heterologous Expression of the Receptor
For functional characterization, the cloned receptor cDNA is expressed in a suitable cell line that has low endogenous receptor activity.
Protocol: Transient Transfection of CHO-K1 Cells
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are seeded in multi-well plates. The following day, the cells are transfected with the expression vector containing the putative SCPA receptor ORF using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubation: The transfected cells are incubated for 24-48 hours to allow for receptor expression before being used in functional assays.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Kd) of SCPA to its receptor and the receptor density (Bmax).[4][5][6]
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Transfected cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled form of SCPA (e.g., ¹²⁵I-SCPA) in a binding buffer at various concentrations. For competition binding assays, a fixed concentration of radiolabeled SCPA is incubated with varying concentrations of unlabeled SCPA or other test compounds.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Saturation binding data is analyzed using non-linear regression to determine Kd and Bmax. Competition binding data is used to calculate the inhibitory constant (Ki) of unlabeled ligands.
Functional Assay: Calcium Mobilization
To determine if the putative SCPA receptor signals through the Gαq pathway, a calcium mobilization assay is performed.[7][8][9]
Protocol: Calcium Mobilization Assay
-
Cell Preparation: Transfected CHO-K1 cells are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Ligand Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then SCPA or other ligands are added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.
Functional Assay: cAMP Measurement
To investigate if the receptor couples to Gαs or Gαi, changes in intracellular cyclic AMP (cAMP) levels are measured.[10][11][12]
Protocol: cAMP Assay
-
Cell Treatment: Transfected cells are incubated with SCPA at various concentrations. For Gαi coupling, cells are co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and SCPA.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Dose-response curves are generated to determine the effect of SCPA on cAMP production and to calculate EC₅₀ or IC₅₀ values.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of a Putative SCPA Receptor
The following diagram illustrates the potential signaling cascade initiated by SCPA binding to its G protein-coupled receptor.
Caption: Putative signaling pathway of the SCPA receptor.
Experimental Workflow for Receptor Identification and Cloning
The diagram below outlines the logical flow of experiments for identifying and cloning the SCPA receptor.
Caption: Workflow for SCPA receptor identification.
Conclusion
This technical guide provides a comprehensive framework for the identification, cloning, and characterization of the this compound receptor. By leveraging knowledge from homologous neuropeptide systems and employing established molecular and pharmacological techniques, researchers can elucidate the molecular identity and signaling properties of this important receptor. The detailed protocols and data presentation formats outlined herein are intended to facilitate these research endeavors and contribute to a deeper understanding of neuropeptide signaling in both basic and applied science.
References
- 1. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. login.medscape.com [login.medscape.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide on the Endogenous Localization of Small Cardioactive Peptide A in Aplysia Ganglia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous localization of Small Cardioactive Peptide A (SCPA) within the ganglia of the sea slug, Aplysia californica. SCPA, along with its counterpart SCPB, belongs to a family of neuropeptides that play crucial roles in modulating various physiological processes, most notably feeding behaviors. Understanding the precise distribution of SCPA is fundamental for elucidating its function in neural circuits and for the development of novel therapeutics targeting peptidergic signaling pathways.
Quantitative Distribution of SCPA in Aplysia Ganglia
The distribution of SCPA has been mapped across the central nervous system of Aplysia using techniques such as high-pressure liquid chromatography (HPLC) followed by bioassay, and single-cell mass spectrometry. The buccal ganglia, which are involved in controlling feeding movements, exhibit the highest concentrations of SCPA.
Table 1: Relative Abundance of Small Cardioactive Peptides (SCPs) in Aplysia Central Ganglia
| Ganglion | Relative SCP Concentration | Key Identified Neurons |
| Buccal | Highest | B1, B2, B15 |
| Cerebral | Present | Immunoreactive neurons observed |
| Pedal | Present | Immunoreactive neurons observed |
| Pleural | Present | Immunoreactive neurons observed |
| Abdominal | Not detected in adults | No staining found |
Data compiled from biochemical and immunocytological studies.[1][2]
Recent advances in single-cell mass spectrometry have provided a more granular view of neuropeptide distribution. This methodology has confirmed the high abundance of SCPs in the buccal ganglion and has also detected them in a significant percentage of cells from the cerebral, pedal, and pleural ganglia, while being nearly absent in the abdominal ganglia of adult animals.[2]
Cellular and Subcellular Localization of SCPA
Immunocytochemical studies have been pivotal in identifying the specific neurons and subcellular compartments containing SCPA.
Identified Neurons:
-
Buccal Ganglion: SCPA is prominently localized in several identified neurons within the buccal ganglia. These include the large motor neurons B1 and B2 , which innervate the gut via the esophageal nerve.[1] The cholinergic motor neuron B15 , which innervates the accessory radula closer (ARC) muscle involved in biting, also synthesizes SCPA.[3]
-
Other Ganglia: Immunoreactive neurons containing SCPs have been observed in the cerebral, pleural, and pedal ganglia, indicating a widespread but specific distribution throughout the central nervous system.[1]
Subcellular Localization: Within neurons, SCPA is sequestered within the protein secretory pathway, consistent with its role as a neurotransmitter or neuromodulator.[4]
-
Golgi Apparatus: SCP immunoreactivity is found in the dense-core regions of the Golgi apparatus, where neuropeptides are processed and packaged.[4]
-
Dense-Core Vesicles: The peptides are predominantly localized within the lumens of large dense-core vesicles. These vesicles are distributed throughout the cytoplasm of the neuronal cell body and are also found in neurites within the neuropil and proximal axons.[4]
Co-localization with Other Neurotransmitters: SCPA is often co-localized with other neuroactive substances, suggesting complex signaling interactions.
-
SCPB: SCPA and the homologous peptide SCPB are derived from a common precursor molecule and are co-localized in the same neurons, such as B1 and B2.[4][5]
-
Acetylcholine (B1216132): In neuron B2, SCPA is co-localized with choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine synthesis, indicating that this neuron may utilize both a peptide and a classical neurotransmitter.[1] In neuron B15, SCPA is co-localized with acetylcholine and another neuropeptide, buccalin.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the localization of SCPA.
3.1. Immunocytochemistry
This technique is used to visualize the location of SCPA within tissue sections by using antibodies that specifically bind to the peptide.
-
Tissue Preparation:
-
Dissect the desired ganglia from Aplysia.
-
Fix the tissue using a primary fixative such as glutaraldehyde (B144438) to immobilize the neuropeptides in situ.[4]
-
Embed the fixed tissue in a suitable medium (e.g., resin) and cut thin sections using a microtome.
-
-
Immunolabeling (Indirect Immunogold Method):
-
Mount the thin sections on grids.
-
Incubate the sections with a primary antiserum raised against SCPA or a related peptide like SCPB. The antiserum recognizes the immobilized neuropeptides.[4]
-
Wash the sections to remove unbound primary antibody.
-
Incubate the sections with a secondary antibody conjugated to gold particles. This secondary antibody binds to the primary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) for enhanced contrast.
-
Visualize the localization of the gold particles, and thus the neuropeptide, using transmission electron microscopy.
-
3.2. High-Pressure Liquid Chromatography (HPLC) with Bioassay
This method is used to separate and quantify SCPA from tissue extracts.
-
Tissue Extraction:
-
Dissect individual ganglia.
-
Homogenize the tissue in an appropriate extraction solution (e.g., acidic methanol) to precipitate proteins and extract small molecules.
-
Centrifuge the homogenate to pellet the precipitated material.
-
Collect the supernatant containing the peptides.
-
-
HPLC Separation:
-
Inject the supernatant into an HPLC system equipped with a reverse-phase column.
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Collect fractions at regular intervals as they elute from the column.
-
-
Bioassay:
-
Assay each collected fraction for biological activity using an isolated snail heart preparation.[1]
-
Apply a small volume of each fraction to the isolated heart and measure the change in the rate and amplitude of contractions.
-
The fractions that elicit a cardioexcitatory response are considered to contain SCPs.
-
Quantify the amount of peptide by comparing the response to that of known concentrations of synthetic SCPA standards.
-
3.3. Single-Cell Mass Spectrometry
This high-throughput technique allows for the profiling of neuropeptides in individual neurons.[2]
-
Cell Isolation:
-
Dissect ganglia and treat them with proteolytic enzymes to dissociate the cells.
-
Manually isolate individual neuronal cell bodies using micropipettes.
-
-
Sample Preparation and Analysis:
-
Deposit individual cells onto a target plate.
-
Apply a matrix-assisted laser desorption/ionization (MALDI) matrix to the cells.
-
Analyze the samples using a MALDI mass spectrometer to generate a mass spectrum for each individual cell.
-
Identify the peptides present in each cell by matching the observed masses to a database of known Aplysia neuropeptide masses.
-
Signaling and Functional Relationships
The specific localization of SCPA is intrinsically linked to its function, particularly in the modulation of feeding behavior.
SCPA's Role in Feeding Circuitry: SCPA is released from neurons like B1 and B2 in the buccal ganglion and acts on the feeding central pattern generator (CPG). It promotes egestive (rejection) motor programs.[6][7] This is in contrast to other neuropeptides like Feeding Circuit Activating Peptide (FCAP) and Cerebral Peptide 2 (CP-2), which promote ingestive (swallowing) behaviors.[6][8] Interestingly, both SCPA and the FCAP/CP-2 combination have a convergent effect of increasing the excitability of the interneuron B63, which helps in the initiation of motor programs.[6][7][8]
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for immunocytochemical localization of SCPA.
Caption: Workflow for HPLC-Bioassay quantification of SCPA.
Caption: Simplified signaling of SCPA in the Aplysia feeding circuit.
References
- 1. Biochemical and immunocytological localization of molluscan small cardioactive peptides in the nervous system of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling 26,000 Aplysia californica neurons by single cell mass spectrometry reveals neuronal populations with distinct neuropeptide profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of neuroactive peptides with the protein secretory pathway in identified neurons of Aplysia californica: immunolocalization of SCPA and SCPB to the contents of dense-core vesicles and the trans face of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent effects of peptides on the initiation of feeding motor programs in the mollusk Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent effects of neuropeptides on the feeding central pattern generator of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Role of Small Cardioactive Peptide A in the Modulation of Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feeding is a fundamental behavior essential for survival, governed by complex neural circuits that integrate sensory information with internal physiological states. Neuropeptides play a crucial role in modulating these circuits, fine-tuning behavioral outputs to meet metabolic demands. Among these modulators, the small cardioactive peptides (SCPs) have emerged as significant players, particularly in invertebrate models which offer tractable systems for dissecting neural networks. This technical guide provides an in-depth examination of the role of a specific member of this family, small cardioactive peptide A (SCP-A), in the modulation of feeding behavior. While much of the foundational research has been conducted on the SCP family as a whole or specifically on its close relative, small cardioactive peptide B (SCP-B), this document will focus on the known functions of SCP-A and its broader family context, highlighting its mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SCP-A's role in neuromodulation of feeding.
Core Function of Small Cardioactive Peptides in Feeding Behavior
Small cardioactive peptides are primarily known for their excitatory and modulatory effects on the neuromuscular systems of invertebrates, particularly mollusks such as Aplysia, Lymnaea, and Melibe leonina. These peptides are centrally involved in the initiation and modulation of motor programs associated with feeding.
SCP-A, along with SCP-B, is derived from a common precursor protein and is expressed in neurons of the buccal ganglia, the primary center for the control of feeding and swallowing in mollusks[1][2][3][4]. Neurons containing SCPs project to various components of the feeding circuitry, including muscles involved in biting and swallowing, as well as interneurons that shape the pattern of motor output.
The overarching role of SCPs in feeding is to enhance the excitability of the feeding motor network, thereby promoting consummatory behaviors. In Aplysia, for instance, SCPs are known to promote egestive (rejection) motor programs and increase the excitability of key interneurons within the feeding central pattern generator (CPG)[5]. While some neuropeptides promote ingestive (swallowing) actions, SCPs appear to prime the system for active rejection, a critical aspect of food sorting and selection.
Quantitative Data on the Effects of Small Cardioactive Peptides
While direct quantitative data on the effects of SCP-A on overt feeding behaviors such as bite frequency or food consumption volume is limited in the available literature, studies have quantified its impact on the underlying neural circuitry. The following table summarizes key findings on the effects of the broader SCP family on neuronal properties related to feeding behavior in Aplysia californica.
| Parameter | Neuropeptide | Preparation | Concentration | Observed Effect | Reference |
| Neuronal Excitability | SCP | Isolated Buccal Ganglion | 1 µM | Significant increase in the excitability of interneuron B63, a key component of the feeding CPG. | [5] |
| Excitatory Junction Potentials (EJPs) | SCPs | Neuromuscular Junction (I3a muscle) | Not specified | Potent facilitation of B38-evoked EJPs. | [6] |
| Muscle Contraction | SCPs | Neuromuscular Junction (ARC muscle) | Not specified | Potentiation of muscle contractions elicited by motor neuron firing. | [7] |
| Latency to Contraction | SCPs | Neuromuscular Junction (I3a muscle) | Not specified | Significant decrease in the latency between motor neuron burst and muscle contraction. | [6] |
Signaling Pathways of Small Cardioactive Peptides
The actions of small cardioactive peptides are mediated through G-protein coupled receptors (GPCRs), initiating an intracellular signaling cascade that ultimately modifies neuronal and muscle cell activity. While a specific receptor for SCP-A has not been definitively cloned and characterized in all model organisms, the downstream signaling events are partially understood.
Application of SCPs to target tissues leads to the activation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which is presumed to phosphorylate target ion channels or other proteins, leading to the observed changes in neuronal excitability and muscle contractility.
Experimental Protocols
The study of SCP-A's role in feeding behavior relies on a combination of neuroanatomical, electrophysiological, and behavioral techniques. Below are generalized protocols for key experiments.
Immunohistochemical Localization of SCP-A
This protocol is used to visualize the distribution of SCP-A-containing neurons and their projections within the central nervous system and peripheral tissues.
Materials:
-
Dissecting tools (forceps, scissors)
-
Sylgard-lined dissecting dish
-
Molluscan saline
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Primary antibody (anti-SCP)
-
Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorescent marker)
-
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal goat serum)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Dissect the buccal ganglia and other tissues of interest in cold molluscan saline.
-
Fix the tissues overnight at 4°C in 4% paraformaldehyde in PBS.
-
Wash the tissues thoroughly in PBS.
-
Permeabilize and block non-specific antibody binding by incubating in permeabilization/blocking solution for at least 1 hour.
-
Incubate in primary antibody solution (diluted in blocking solution) for 24-48 hours at 4°C.
-
Wash extensively in PBS.
-
Incubate in secondary antibody solution (diluted in blocking solution) for 2-4 hours at room temperature in the dark.
-
Wash in PBS.
-
Mount the tissues on slides using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Electrophysiological Recording from Buccal Ganglia Neurons
This protocol allows for the direct measurement of the effects of SCP-A on the electrical properties of identified neurons within the feeding circuit.
Materials:
-
Dissecting microscope
-
Recording chamber
-
Micromanipulators
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, computer with recording software)
-
Perfusion system
-
Molluscan saline
-
SCP-A solution
Procedure:
-
Dissect the buccal ganglia and pin them down in a recording chamber continuously perfused with molluscan saline.
-
Identify target neurons (e.g., B63 in Aplysia) based on their size, position, and electrophysiological properties.
-
Carefully impale a neuron with a glass microelectrode filled with an appropriate intracellular solution (e.g., 3 M KCl).
-
Establish a stable intracellular recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, response to current injection).
-
Switch the perfusion to a saline solution containing a known concentration of SCP-A.
-
Record the changes in neuronal activity in the presence of the peptide.
-
Wash out the peptide by perfusing with normal saline and record the recovery of neuronal activity.
In Vivo Behavioral Assay
This protocol is designed to assess the effect of SCP-A on feeding behavior in a whole-animal preparation.
Materials:
-
Live animal subjects (e.g., Lymnaea stagnalis)
-
Aquarium or holding tank
-
Food stimulus (e.g., sucrose (B13894) solution)
-
Injection needle and syringe
-
SCP-A solution
-
Control vehicle (saline)
-
Video recording equipment
-
Behavioral analysis software
Procedure:
-
Acclimate animals to the experimental setup.
-
Inject a known volume and concentration of SCP-A solution into the hemocoel of the experimental group of animals.
-
Inject the control group with an equal volume of saline.
-
After a set period for the peptide to circulate, present the food stimulus.
-
Record the feeding behavior (e.g., number of bites, duration of feeding bouts) for a defined observation period.
-
Analyze the video recordings to quantify the differences in feeding behavior between the SCP-A treated and control groups.
Conclusion and Future Directions
This compound is a key neuromodulator within the invertebrate feeding circuitry. Through its actions on a likely G-protein coupled receptor and subsequent activation of the cAMP signaling pathway, SCP-A enhances the excitability of neurons and the contractility of muscles involved in consummatory behaviors. While the precise quantitative effects on overt feeding behavior and the specific receptor for SCP-A remain areas for further investigation, the available evidence strongly supports its role as a significant potentiator of the feeding motor network.
For drug development professionals, the SCP signaling system in invertebrates presents a valuable model for understanding the fundamental principles of peptidergic modulation of neural circuits. Further research aimed at identifying the specific SCP-A receptor and elucidating the full complement of its downstream targets could provide novel insights into the development of therapeutics that target GPCRs involved in the regulation of feeding and other motivated behaviors. Future studies should focus on obtaining more direct quantitative measures of SCP-A's impact on feeding behaviors and on the cloning and characterization of its receptor to fully unravel its modulatory functions.
References
- 1. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent effects of peptides on the initiation of feeding motor programs in the mollusk Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin and the small cardioactive peptides differentially modulate two motor neurons that innervate the same muscle fibers in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Small Cardioactive Peptide A (SCPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Small Cardioactive Peptide A (SCPA) is a neuropeptide first identified in the marine mollusc Aplysia californica. It belongs to a family of related peptides, the Small Cardioactive Peptides (SCPs), which includes the well-studied Small Cardioactive Peptide B (SCPB).[1] These peptides are known to modulate a variety of physiological processes in gastropods, including the enhancement of cardiac muscle contractility, and the regulation of feeding and locomotor behaviors.[1][2][3] SCPA and SCPB are derived from a common precursor protein, and their widespread presence and functional importance in molluscs make the evolutionary conservation of their sequences a topic of significant interest for comparative neurobiology and the potential development of novel therapeutic agents.[4][5]
This technical guide provides an in-depth analysis of the evolutionary conservation of the SCPA sequence, detailed experimental protocols for its study, and a review of its known physiological roles and putative signaling mechanisms.
Quantitative Analysis of SCPA Sequence Conservation
The evolutionary conservation of SCPA and its related peptides can be assessed by comparing their amino acid sequences from the precursor proteins of different molluscan species. Below is a summary of SCPA/SCPB sequences from Aplysia californica, the pond snail Lymnaea stagnalis, and the land snail Theba pisana.
| Species | Precursor Protein | Mature Peptide | Sequence | Length (AA) |
| Aplysia californica | Small cardioactive peptides precursor | SCPA | ARPGYLAFPRM-NH₂ | 11 |
| SCPB | SGYLAFPRM-NH₂ | 9 | ||
| Lymnaea stagnalis | Small cardioactive peptides precursor | SCP A | SGYLAFPRM-NH₂ | 9 |
| SCP B | pQNYLAFPRM-NH₂ | 10 | ||
| Theba pisana | Small cardioactive peptide precursor 1 | sCAP | GSLAYAFPRL-NH₂ | 10 |
| sCAP-related peptide | GSLAYAFPRL-NH₂ | 10 |
Key Observations:
-
High Conservation of the C-terminus: A striking feature is the high degree of conservation in the C-terminal region of the peptides, particularly the FPRM-NH₂ or a similar motif (FPRL-NH₂). This region is likely crucial for receptor binding and biological activity.
-
Variability at the N-terminus: The N-terminal region of the peptides shows more variability, with substitutions such as Alanine (A) for Serine (S) at the first position in Aplysia SCPA.
-
Precursor Structure: In all examined species, the small cardioactive peptides are synthesized as part of a larger precursor protein that undergoes post-translational processing to release the mature peptides.[4][5]
Experimental Protocols
The identification and sequencing of SCPA and the analysis of its conservation involve a combination of molecular biology, biochemical, and bioinformatic techniques.
Neuropeptide Identification and Sequencing
A common workflow for identifying and sequencing novel neuropeptides like SCPA from molluscan nervous tissue is as follows:
-
Tissue Dissection and Extraction:
-
Central nervous system ganglia (e.g., buccal, cerebral ganglia) are dissected from the mollusc.[1]
-
The tissue is immediately frozen in liquid nitrogen or processed to prevent protein degradation.
-
Peptides are extracted using an acidic solution (e.g., 5% acetic acid) and boiling to inactivate proteases.[6]
-
The extract is then homogenized and centrifuged to remove cellular debris.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Sequence Analysis by Mass Spectrometry:
Identification of SCPA Precursor Gene
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the ganglia using standard methods (e.g., TRIzol reagent).[6]
-
The RNA is then reverse-transcribed to create a cDNA library.
-
-
Transcriptome Sequencing and Analysis:
-
Precursor Protein Analysis:
Workflow for Neuropeptide Discovery and Analysis
Caption: Experimental workflow for SCPA identification and characterization.
Signaling Pathway
The precise signaling pathway for SCPA has not been fully elucidated. However, like many neuropeptides, it is presumed to act through a G-protein coupled receptor (GPCR) on the surface of target cells.[11][12] The activation of the receptor would then trigger an intracellular signaling cascade, likely involving second messengers such as cyclic AMP (cAMP) or inositol (B14025) phosphates, leading to the observed physiological effects.
While the specific SCPA receptor remains to be identified, the general mechanism of neuropeptide signaling via GPCRs is well-established. The binding of SCPA to its receptor would induce a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein would then modulate the activity of downstream effector enzymes or ion channels.
Caption: Putative signaling pathway for this compound (SCPA).
Conclusion
The this compound exhibits a notable degree of evolutionary conservation, particularly in its C-terminal region, across different gastropod species. This conservation underscores its functional importance in molluscan physiology. The combined application of biochemical and molecular biological techniques has been instrumental in identifying and characterizing SCPA and its precursor gene. While the precise signaling pathway of SCPA remains an active area of research, it is likely mediated by a G-protein coupled receptor. Further investigation into the SCPA receptor and its downstream signaling components will not only enhance our understanding of neuropeptide function in invertebrates but may also provide novel targets for the development of peptide-based therapeutics.
References
- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioactive neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and novel related peptides are encoded in multiple copies by a single gene in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How many single-copy orthologous genes from whole genomes reveal deep gastropod relationships? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Characterisation of Reproduction-Associated Genes and Peptides in the Pest Land Snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuropeptide GPCRs in C. elegans [frontiersin.org]
The Genesis of a Cardioregulator: A Technical Guide to the Biosynthesis and Post-Translational Modification of Small Cardioactive Peptide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cardioactive Peptide A (SCPA) is a neuropeptide first identified in the marine mollusk Aplysia californica that plays a significant role in modulating neuromuscular activity, including the regulation of cardiac and feeding behaviors.[1][2] As a member of the small cardioactive peptide family, which also includes Small Cardioactive Peptide B (SCPB), SCPA's biological activity is intricately linked to its biosynthesis from a larger precursor protein and a series of precise post-translational modifications. This technical guide provides an in-depth exploration of the molecular journey of SCPA, from gene transcription to its final, biologically active form. We will delve into the enzymatic machinery responsible for its processing, detail the experimental protocols used for its study, and illustrate the key signaling pathways that govern its creation and function.
Biosynthesis of the SCPA Precursor
The foundation of SCPA biosynthesis lies in the transcription and translation of a gene encoding a 136-amino acid precursor protein.[3] This prepropeptide contains a hydrophobic leader sequence, characteristic of proteins destined for the secretory pathway, as well as the sequences for both SCPA and SCPB.[3] The prepropeptide is directed into the endoplasmic reticulum, where the signal peptide is cleaved, yielding the pro-SCPA protein. This prohormone is then transported through the Golgi apparatus and packaged into dense-core vesicles, the primary sites of subsequent post-translational modifications.[4]
Signaling Pathway for SCPA Gene Expression
The regulation of neuropeptide gene expression in Aplysia is often controlled by neurotransmitters such as serotonin (B10506), which can initiate intracellular signaling cascades that lead to the activation of transcription factors.[5] One of the key pathways involves the activation of G-protein coupled receptors (GPCRs) by serotonin, leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[7][8] Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, including those encoding neuropeptide precursors, thereby initiating their transcription.[7][9]
Post-Translational Modifications of the SCPA Prohormone
The conversion of the inactive pro-SCPA into the biologically active SCPA peptide involves a series of critical post-translational modifications (PTMs). These modifications occur within the dense-core vesicles of the secretory pathway and are essential for the proper function of the neuropeptide.
Proteolytic Cleavage
The primary and most crucial PTM is the endoproteolytic cleavage of the prohormone at specific sites to release the SCPA peptide. The amino acid sequences for both SCPA and SCPB are flanked by known proteolytic processing sites, typically pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[3] This cleavage is mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs). In Aplysia, two key PCs, aPC1B and aPC2, have been identified and are expressed in neuronal and endocrine tissues.[5] Following endoproteolytic cleavage, the basic residues at the C-terminus of the newly formed peptide are removed by a carboxypeptidase E (CPE)-like enzyme.[10]
C-terminal Amidation
Many bioactive peptides, including likely SCPA, possess a C-terminal amide group, which is crucial for their biological activity and protects them from degradation by exopeptidases. This modification is signaled by a glycine (B1666218) residue immediately following the C-terminal amino acid of the mature peptide in the prohormone sequence. The amidation process is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).
The overall process of SCPA biosynthesis and post-translational modification can be summarized in the following workflow:
Other Potential Post-Translational Modifications
While proteolytic cleavage and C-terminal amidation are the most well-established PTMs for SCPA, other modifications such as phosphorylation and acetylation are known to occur in other Aplysia neuropeptides.[11][12] For instance, serotonin can induce the phosphorylation of synapsin, a protein associated with synaptic vesicles, through the activation of PKA and mitogen-activated protein kinase (MAPK).[11][12] Although there is no direct evidence of SCPA itself being phosphorylated, the presence of these active kinases in Aplysia neurons suggests the potential for such modifications to regulate its activity or stability.
Downstream Signaling of SCPA
Once released, SCPA acts as a neuromodulator, influencing the activity of target cells, such as muscle cells. It is presumed to bind to a specific G-protein coupled receptor (GPCR) on the surface of these cells. While the specific receptor for SCPA has not yet been fully characterized, the downstream effects have been studied. In the accessory radula closer (ARC) muscle of Aplysia, SCPA modulates contraction amplitude and relaxation rate through a cAMP-dependent protein kinase (cAPK) cascade.[13] This leads to the phosphorylation of the muscle protein twitchin, which is thought to mediate the changes in muscle relaxation.[13]
Quantitative Data on SCPA Biosynthesis and Modification
While precise quantitative data for the biosynthesis and modification of SCPA are not extensively available in the literature, the following table outlines the key parameters that are crucial for a comprehensive understanding of these processes.
| Parameter | Description | Significance |
| mRNA Expression Levels | Abundance of the SCPA precursor mRNA in specific neurons or ganglia. | Indicates the transcriptional activity of the SCPA gene and the potential for peptide synthesis. |
| Prohormone Convertase Kinetics (Km, kcat) | The substrate affinity and catalytic efficiency of aPC1B and aPC2 for the SCPA prohormone. | Determines the rate of proteolytic processing and the efficiency of SCPA release. |
| Carboxypeptidase E Kinetics (Km, kcat) | The substrate affinity and catalytic efficiency of CPE for the C-terminally extended SCPA intermediate. | Influences the rate of maturation of the SCPA peptide. |
| Peptide Yield | The amount of mature SCPA produced from a given amount of precursor protein. | Reflects the overall efficiency of the biosynthetic and processing pathway. |
| Relative Abundance of Modified Forms | The ratio of amidated to non-amidated SCPA, or the presence of other PTMs. | Provides insights into the extent and importance of different PTMs for biological activity. |
Experimental Protocols
The study of SCPA biosynthesis and post-translational modification relies on a combination of molecular biology, biochemistry, and microscopy techniques. Below are detailed methodologies for key experiments.
Neuropeptide Extraction and Purification by HPLC
This protocol describes the extraction of neuropeptides from Aplysia ganglia and their purification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aplysia ganglia (e.g., buccal, cerebral)
-
Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water
-
Homogenizer
-
Centrifuge
-
Lyophilizer
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Dissect the desired ganglia from anesthetized Aplysia.
-
Immediately homogenize the tissue in ice-cold extraction solution.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and lyophilize to dryness.
-
Reconstitute the dried extract in a small volume of Solvent A.
-
Inject the sample onto the C18 HPLC column equilibrated with Solvent A.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 60 minutes).
-
Monitor the elution profile at 214 nm and collect fractions.
-
Lyophilize the fractions containing the purified peptides.
Analysis by MALDI-TOF Mass Spectrometry
This protocol outlines the analysis of purified or extracted neuropeptides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to determine their molecular weights.
Materials:
-
Purified peptide fractions from HPLC or tissue extracts
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Spot 1 µL of the peptide sample onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the sample spot and allow it to co-crystallize by air drying.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the desired mass range (e.g., 500-5000 Da).
-
Calibrate the instrument using known peptide standards.
-
Analyze the resulting spectra to identify the molecular weights of the peptides present in the sample.
In Situ Hybridization for SCPA mRNA Localization
This protocol describes the localization of SCPA precursor mRNA in whole-mount Aplysia ganglia using a non-radioactive digoxigenin (B1670575) (DIG)-labeled probe.[14][15]
Materials:
-
Aplysia ganglia
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled antisense RNA probe for SCPA precursor
-
Anti-DIG antibody conjugated to alkaline phosphatase
-
NBT/BCIP substrate solution
Procedure:
-
Fix the dissected ganglia in 4% paraformaldehyde overnight at 4°C.
-
Permeabilize the tissue with Proteinase K.
-
Pre-hybridize the ganglia in hybridization buffer.
-
Hybridize with the DIG-labeled SCPA probe overnight at an appropriate temperature (e.g., 60°C).
-
Wash the ganglia to remove unbound probe.
-
Incubate with an anti-DIG-alkaline phosphatase antibody.
-
Wash to remove unbound antibody.
-
Develop the color reaction by incubating in NBT/BCIP substrate solution until the desired staining intensity is reached.
-
Mount and visualize the ganglia under a microscope to identify the neurons expressing SCPA mRNA.
Immunocytochemistry for SCPA Peptide Localization
This protocol details the localization of the SCPA peptide in Aplysia ganglia using an antibody specific to SCPA.[4]
Materials:
-
Aplysia ganglia
-
4% paraformaldehyde in PBS
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against SCPA
-
Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Fix the dissected ganglia in 4% paraformaldehyde.
-
Permeabilize and block non-specific binding sites by incubating in blocking solution.
-
Incubate the ganglia with the primary antibody against SCPA overnight at 4°C.
-
Wash the ganglia to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the ganglia on a slide with mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the localization of SCPA-immunoreactive neurons using a fluorescence microscope.
Conclusion
The biosynthesis and post-translational modification of this compound is a highly regulated and complex process that is fundamental to its physiological role as a neuromodulator. From the transcriptional control of its precursor gene to the precise enzymatic cleavage and amidation within secretory vesicles, each step is critical in producing the final, active neuropeptide. The experimental protocols detailed in this guide provide a framework for the continued investigation of SCPA and other neuropeptides, offering valuable tools for researchers in neuroscience and drug development. A thorough understanding of these molecular pathways not only enhances our knowledge of fundamental neurobiology but also opens avenues for the development of novel therapeutics targeting neuropeptidergic signaling systems.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of neuroactive peptides with the protein secretory pathway in identified neurons of Aplysia californica: immunolocalization of SCPA and SCPB to the contents of dense-core vesicles and the trans face of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Multiple Serotonergic Mechanisms Contributing to Sensitization in Aplysia: Evidence of Diverse Serotonin Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-response elements in Aplysia creb1, creb2, and Ap-uch promoters: implications for feedback loops modulating long term memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. cAMP response element-binding protein 1 feedback loop is necessary for consolidation of long-term synaptic facilitation in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin stimulates phosphorylation of Aplysia synapsin and alters its subcellular distribution in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin Stimulates Phosphorylation of AplysiaSynapsin and Alters Its Subcellular Distribution in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-dependent phosphorylation of Aplysia twitchin may mediate modulation of muscle contractions by neuropeptide cotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-color in situ hybridization in the CNS of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In situ hybridization of whole-mounts of Aplysia ganglia using non-radioactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Synthetic Small Cardioactive Peptide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Small Cardioactive Peptide A (SCPA) is a neuropeptide originally identified in the marine mollusc Aplysia.[1] It belongs to the family of FMRFamide-related peptides and is derived from the same precursor protein as Small Cardioactive Peptide B (SCPB).[1] These peptides are known to modulate neuromuscular activity and have been shown to have effects on cardiac function in invertebrate models.[2][3] This document provides detailed application notes and protocols for the in vitro investigation of synthetic SCPA on cardiomyocytes, offering a framework for researchers to explore its potential as a modulator of cardiac function.
Given the limited direct experimental data on SCPA's effects on vertebrate cardiomyocytes, some of the provided information is based on studies of the closely related peptide, SCPB, and other FMRFamide-related peptides. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental systems.
Peptide Specifications and Handling
Proper handling and storage of synthetic SCPA are crucial for maintaining its bioactivity.
| Parameter | Specification |
| Amino Acid Sequence | H-Ala-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2 |
| Purity (by HPLC) | >95% recommended |
| Molecular Weight | Approximately 1296.5 g/mol |
| Formulation | Lyophilized powder |
| Storage | Store at -20°C or below in a desiccated environment. |
| Reconstitution | Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer appropriate for your cell culture system (e.g., PBS). To ensure complete dissolution, gentle vortexing or sonication may be required. Prepare stock solutions at a concentration of 1-10 mM and aliquot to avoid repeated freeze-thaw cycles. |
In Vitro Bioactivity (Based on SCPB)
The following data for SCPB on the isolated heart of Aplysia californica can be used as a preliminary guide for designing dose-response experiments with SCPA.[2]
| Parameter | EC50 Value |
| Heart Rate | 3 x 10⁻¹¹ M |
| Force of Contraction | 3 x 10⁻¹⁰ M |
| Adenylate Cyclase Stimulation (Heart) | 0.1 µM |
Note: These values are from an invertebrate model and may differ significantly in mammalian cardiomyocyte assays.
Proposed Signaling Pathway
Based on studies of SCPB and other FMRFamide-related peptides, SCPA is hypothesized to act through a G-protein coupled receptor (GPCR). In Aplysia heart, SCPB stimulates adenylate cyclase, suggesting a Gs-coupled pathway leading to an increase in intracellular cyclic AMP (cAMP).[2] However, other FMRFamide-related peptides have been shown to signal through Gq-coupled pathways, activating Phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).[4][5]
Caption: Proposed signaling pathways for SCPA in cardiomyocytes.
Experimental Protocols
Cardiomyocyte Culture
For in vitro studies, primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.
Materials:
-
Cardiomyocyte isolation kit (for primary cells) or cryopreserved hiPSC-CMs
-
Culture medium (e.g., DMEM supplemented with FBS, horse serum, and antibiotics for NRVMs; specialized media for hiPSC-CMs)
-
Fibronectin or gelatin-coated culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Isolate NRVMs from neonatal rat pups according to standard enzymatic digestion protocols or thaw cryopreserved hiPSC-CMs following the manufacturer's instructions.
-
Plate the cardiomyocytes on fibronectin or gelatin-coated plates at a suitable density.
-
Culture the cells for 2-4 days to allow for recovery and the formation of a spontaneously contracting monolayer.
-
Replace the culture medium every 48 hours.
Assessment of Cardiomyocyte Contractility
This protocol utilizes video microscopy and edge-detection software to measure changes in cardiomyocyte contraction parameters.[6][7]
Experimental Workflow:
Caption: Workflow for cardiomyocyte contractility assay.
Protocol:
-
Plate cardiomyocytes on glass-bottom dishes suitable for microscopy.
-
Mount the dish on the stage of an inverted microscope equipped with a camera capable of high-speed video recording.
-
Perfuse the cells with a Tyrode's or HEPES-buffered saline solution at 37°C.
-
Record baseline contractile activity for 1-2 minutes.
-
Introduce SCPA at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) into the perfusion solution.
-
After a 5-10 minute incubation period, record the contractile activity again.
-
Analyze the recorded videos using edge-detection software (e.g., IonOptix, or open-source solutions) to quantify parameters such as peak shortening, maximal velocity of shortening and relaxation, and beating frequency.
Measurement of Intracellular Calcium Transients
This protocol uses the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).[8][9][10]
Experimental Workflow:
Caption: Workflow for intracellular calcium imaging.
Protocol:
-
Incubate cultured cardiomyocytes with 2-5 µM Fura-2 AM in culture medium for 20-30 minutes at 37°C.
-
Wash the cells twice with fresh, dye-free medium to remove extracellular Fura-2 AM.
-
Mount the dish on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.
-
Record baseline fluorescence ratios (F340/F380) for 1-2 minutes.
-
Add SCPA at various concentrations and record the changes in the fluorescence ratio.
-
Calibrate the fluorescence ratios to absolute [Ca²⁺]i values using standard calibration methods.
-
Analyze the data to determine the effects of SCPA on the amplitude, kinetics, and frequency of calcium transients.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of SCPA on Cardiomyocyte Contractility
| SCPA Conc. (M) | Beating Rate (Hz) | Contraction Amplitude (% of Baseline) | Max. Shortening Velocity (% of Baseline) | Max. Relaxation Velocity (% of Baseline) |
| Baseline | 100 | 100 | 100 | |
| 10⁻¹² | ||||
| 10⁻¹¹ | ||||
| 10⁻¹⁰ | ||||
| 10⁻⁹ | ||||
| 10⁻⁸ | ||||
| 10⁻⁷ | ||||
| 10⁻⁶ |
Table 2: Effect of SCPA on Intracellular Calcium Transients
| SCPA Conc. (M) | Peak Systolic [Ca²⁺]i (nM) | Diastolic [Ca²⁺]i (nM) | Ca²⁺ Transient Amplitude (nM) | Ca²⁺ Transient Decay (τ, ms) |
| Baseline | ||||
| 10⁻¹² | ||||
| 10⁻¹¹ | ||||
| 10⁻¹⁰ | ||||
| 10⁻⁹ | ||||
| 10⁻⁸ | ||||
| 10⁻⁷ | ||||
| 10⁻⁶ |
Troubleshooting
-
Peptide Insolubility: If the peptide does not fully dissolve, sonicate the solution briefly. For highly hydrophobic peptides, a small amount of DMSO or acetic acid may be used, but ensure the final concentration is compatible with your cell culture system.
-
No Cellular Response: Increase the concentration of SCPA. Ensure the peptide has not degraded by using fresh stock solutions. Verify the health and responsiveness of your cardiomyocyte culture with a known positive control (e.g., isoproterenol).
-
High Background in Calcium Imaging: Ensure adequate washing after Fura-2 AM loading. Check for autofluorescence of the culture medium or plate.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro characterization of synthetic this compound. By systematically evaluating its effects on cardiomyocyte contractility and calcium homeostasis, researchers can elucidate the biological activity and potential therapeutic applications of this intriguing neuropeptide.
References
- 1. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of small cardioactive peptide B on the isolated heart and gill of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Studies of RFamide-related Peptide-1 Identify a Functional Receptor Antagonist and Novel Cardiac Myocyte Signaling Pathway Involved in Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of RFamide-related peptide-1 identify a functional receptor antagonist and novel cardiac myocyte signaling pathway involved in contractile performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionoptix.com [ionoptix.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Application Notes and Protocols for the Purification and HPLC Analysis of Small Cardioactive Peptide A (SCPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small Cardioactive Peptide A (SCPA) is a neuropeptide originally identified in the nervous system of the mollusc Aplysia.[1][2] It belongs to a family of small, amidated peptides that play significant roles as neural cotransmitters and modulators.[3][4] SCPA, along with its related peptide SCPB, is derived from a common precursor protein and is involved in the regulation of various physiological processes, most notably feeding behaviors and cardiac muscle contractility.[1][3][5] Its excitatory effects on cardiac tissue are known to be mediated through a cyclic AMP (cAMP) dependent signaling pathway.[5]
Given its potent biological activity, obtaining highly purified SCPA is crucial for accurate pharmacological studies, receptor binding assays, and structural analysis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the purification and analytical assessment of synthetic and biologically-derived peptides due to its high resolving power.[6][7][8]
This document provides detailed protocols for the purification of SCPA using a combination of Solid-Phase Extraction (SPE) and preparative RP-HPLC, followed by purity analysis using analytical RP-HPLC.
Experimental Protocols
Initial Sample Preparation and Cleanup by Solid-Phase Extraction (SPE)
For crude synthetic peptides or tissue extracts, an initial cleanup step is essential to remove salts, residual reagents from synthesis, and other highly polar impurities.[9][10] SPE using a C18 stationary phase is an efficient method for this purpose.[9][11]
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of acetonitrile (B52724) (ACN) followed by 10 mL of aqueous 0.1% (v/v) trifluoroacetic acid (TFA).
-
Sample Loading: Dissolve the crude peptide sample in a minimal volume of 0.1% aqueous TFA. Load the solution onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of 0.1% aqueous TFA to elute salts and very polar impurities.
-
Elution: Elute the peptide from the cartridge using 5 mL of 60% ACN in 0.1% aqueous TFA.
-
Drying: Lyophilize (freeze-dry) the eluted sample to a powder.
Purification by Preparative RP-HPLC
Preparative RP-HPLC separates the target peptide from impurities based on hydrophobicity.[8]
Protocol:
-
Sample Preparation: Reconstitute the SPE-cleaned peptide in Mobile Phase A (see Table 1). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Set up the preparative HPLC system according to the parameters outlined in Table 1.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and begin the gradient elution program.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) as peaks are detected by the UV detector.
-
Analysis: Analyze the purity of each collected fraction using the Analytical RP-HPLC protocol below.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity level (>95%) and lyophilize to obtain the final purified SCPA powder.[10]
Purity Analysis by Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the fractions collected during the preparative run and to confirm the purity of the final product.[12] A shallower gradient is typically used to achieve better resolution of closely eluting impurities.[13]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide fraction or final product in Mobile Phase A (see Table 2).
-
Chromatographic System: Set up the analytical HPLC system according to the parameters outlined in Table 2.
-
Equilibration: Equilibrate the column with the initial conditions until a stable baseline is observed.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and run the analytical gradient.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Mass Spectrometry
The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify its identity.[3][12][14]
Data Presentation
The operational parameters for the HPLC methods are summarized below for easy reference.
Table 1: Preparative RP-HPLC Parameters for SCPA Purification
| Parameter | Specification |
| Column | C18, 10 µm particle size, 300 Å pore size, 22 mm x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 5% to 55% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | Ambient |
Table 2: Analytical RP-HPLC Parameters for SCPA Purity Assessment
| Parameter | Specification |
| Column | C18, 5 µm particle size, 300 Å pore size, 4.6 mm x 250 mm[7] |
| Mobile Phase A | 0.1% (v/v) TFA in Water[7] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 15% to 45% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
Table 3: Representative Purification Results (Hypothetical Data)
| Fraction ID | Retention Time (min) | Purity by Analytical HPLC (%) | Yield (mg) |
| F12 | 20.1 | 85.2 | 1.5 |
| F13 | 21.0 | 97.8 | 4.2 |
| F14 | 21.9 | 98.5 | 3.8 |
| F15 | 22.8 | 92.1 | 1.1 |
Visualizations
Experimental Workflow
The overall process for the purification and analysis of this compound is illustrated in the workflow diagram below.
Caption: Workflow for SCPA Purification and Analysis.
SCPA Signaling Pathway
This compound exerts its effects on heart muscle by activating a G-protein coupled receptor, which leads to an increase in intracellular cyclic AMP (cAMP).
Caption: SCPA cAMP-Mediated Signaling Pathway.
References
- 1. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. Frontiers | Ion Mobility Coupled to a Time-of-Flight Mass Analyzer Combined With Fragment Intensity Predictions Improves Identification of Classical Bioactive Peptides and Small Open Reading Frame-Encoded Peptides [frontiersin.org]
Application Notes and Protocols for Immunohistochemical Localization of Small Cardioactive Peptide A (SCPA) in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cardioactive Peptide A (SCPA) is a neuropeptide that plays a significant role in modulating neuromuscular activity, including feeding and locomotor behaviors in various species.[1][2] First identified in mollusks, SCPA and its related peptide, Small Cardioactive Peptide B (SCPB), have been shown to have excitatory effects on cardiac muscle and to modulate gut motility.[1] These peptides are derived from a common precursor molecule and are widely distributed throughout the central and peripheral nervous systems.[3][4] Given their role in fundamental physiological processes, the precise localization of SCPA in different tissues is crucial for understanding its function in both normal and pathological states. This document provides a detailed immunohistochemistry (IHC) protocol for the localization of SCPA in tissue samples, intended to guide researchers in accurately detecting and analyzing the distribution of this important neuropeptide.
Data Presentation
The following table summarizes quantitative data on the distribution of Small Cardioactive Peptide-like immunoreactive neurons in the central nervous system of the nudibranch, Melibe leonina, as an example of quantitative analysis in this field.[1]
| Ganglion | Number of Immunoreactive Neurons |
| Cerebropleural Ganglia (paired) | 13–17 |
| Pedal Ganglia (each) | 2–4 |
| Buccal Ganglia (each) | 1 |
| Total in Central Nervous System | 28–36 |
Experimental Protocols
This section outlines a detailed protocol for the immunohistochemical localization of SCPA in tissue. This protocol is based on established methods for neuropeptide detection and may require optimization for specific tissue types and antibody batches.[1][5]
I. Tissue Preparation and Fixation
Proper tissue preparation is critical for the preservation of tissue morphology and antigenicity.[5]
-
Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by perfusion with a fixative solution.[5]
-
Fixation: A commonly used fixative is 4% paraformaldehyde (PFA) in PBS.[1] For optimal preservation of neuropeptides, a combination of 4% PFA and picric acid may also be effective.[5] Perfuse the animal with the fixative solution, then dissect the tissue of interest and post-fix by immersion in the same fixative for 4-24 hours at 4°C.[1][5]
-
Cryoprotection (for frozen sections): After fixation, rinse the tissue in PBS and then incubate in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30% in PBS) until the tissue sinks in each solution. This step is crucial for preserving tissue morphology during freezing.
-
Embedding:
-
Frozen Sections: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store at -80°C until sectioning.
-
Paraffin-Embedded Sections: After fixation, dehydrate the tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin (B1166041) wax.
-
II. Sectioning
-
Frozen Sections: Cut sections at 10-40 µm thickness using a cryostat and mount on charged microscope slides.
-
Paraffin-Embedded Sections: Cut sections at 5-10 µm thickness using a microtome, float in a water bath, and mount on charged microscope slides.
III. Immunohistochemical Staining
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval (recommended for paraffin sections): Formalin fixation can create cross-links that mask the antigenic epitope.[6][7] Heat-Induced Epitope Retrieval (HIER) is often effective for neuropeptides.[5]
-
Permeabilization (for whole mount or thick sections): Incubate sections in PBS containing 0.3-4% Triton X-100 for 1 hour to facilitate antibody penetration.[1][5]
-
Blocking: To prevent non-specific antibody binding, incubate sections in a blocking buffer for 1 hour at room temperature. A common blocking buffer is PBS containing 5% normal goat serum and 0.3% Triton X-100.[5]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against SCPA (or a cross-reactive SCPB antibody) in the blocking buffer to its optimal concentration (to be determined empirically).[5] Monoclonal antibodies against SCPB have been successfully used to label SCP-like neurons.[1][9]
-
Incubate the sections with the primary antibody solution overnight at 4°C in a humidified chamber.[5]
-
-
Washing: Wash the sections three times in PBS with 0.1% Triton X-100 to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation:
-
Washing: Wash the sections three times in PBS, protected from light.[5]
-
Counterstaining (Optional): To visualize cell nuclei, a counterstain such as DAPI can be applied. Incubate sections in a DAPI solution for a few minutes and then rinse with PBS.[5]
-
Mounting: Mount the sections using an anti-fade mounting medium.[1][5]
-
Visualization: Image the stained sections using a fluorescence or confocal microscope.[5]
IV. Controls
To ensure the specificity of the staining, several controls should be included:
-
Negative Control: Omit the primary antibody during the incubation step to check for non-specific binding of the secondary antibody.
-
Peptide Blocking (Antigen Absorption Control): Pre-incubate the primary antibody with an excess of the immunizing peptide (SCPA) before applying it to the tissue section. A significant reduction or elimination of staining indicates that the antibody is specific to the target peptide.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for localizing this compound.
Putative Signaling Pathway of this compound
While the specific signaling pathway for SCPA has not been fully elucidated, as a neuropeptide, it is likely to act through a G-protein coupled receptor (GPCR). The following diagram illustrates a putative signaling cascade based on common GPCR mechanisms that lead to cellular responses like muscle contraction or neuronal excitation.[10][11]
Caption: A putative G-protein coupled receptor signaling pathway for SCPA.
References
- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Monoclonal antibodies to the molluscan small cardioactive peptide SCPB: immunolabeling of neurons in diverse invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptors in cardiac biology: old and new receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
In Vitro Bioassays for Measuring Small Cardioactive Peptide A (SCPA) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cardioactive Peptide A (SCPA) is a neuropeptide predominantly found in molluscs that plays a significant role in the modulation of cardiac and neuromuscular activity. Accurate and reliable measurement of SCPA activity is crucial for understanding its physiological functions and for the development of novel therapeutic agents targeting its signaling pathway. These application notes provide detailed protocols for two primary in vitro bioassays used to quantify SCPA activity: the isolated snail heart bioassay and the Aplysia buccal muscle contraction assay. Additionally, an overview of the SCPA signaling pathway is presented.
Signaling Pathway of this compound (SCPA)
SCPA and its analogue, Small Cardioactive Peptide B (SCPB), are believed to exert their effects through a G-protein coupled receptor (GPCR). Activation of this receptor initiates an intracellular signaling cascade mediated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The binding of SCPA to its GPCR activates an associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a physiological response, such as increased heart rate or muscle contraction.
Figure 1: Proposed signaling pathway for this compound (SCPA).
I. Isolated Snail Heart Bioassay
This ex vivo assay is a classic and sensitive method for measuring the cardioactive effects of SCPA. It utilizes the isolated heart of a snail, which can be maintained in a viable state for several hours, allowing for the administration of various concentrations of the peptide and the recording of subsequent changes in heart rate and contraction amplitude.
Experimental Workflow
Figure 2: Workflow for the isolated snail heart bioassay.
Detailed Protocol
Materials:
-
Live snails (e.g., Helix aspersa)
-
Dissecting tools (scissors, forceps)
-
Dissecting dish with wax
-
Perfusion setup (peristaltic pump, tubing)
-
Force transducer and recording system
-
Snail saline solution (see recipe below)
-
This compound (SCPA) stock solution
Snail Saline Solution (per liter):
| Component | Concentration (mM) |
|---|---|
| NaCl | 51.3 |
| KCl | 1.7 |
| CaCl2 | 4.1 |
| MgCl2 | 1.5 |
| NaHCO3 | 2.4 |
| pH | 7.4 |
Procedure:
-
Dissection and Heart Isolation:
-
Anesthetize the snail by injecting with an isotonic MgCl2 solution.
-
Carefully remove the shell and dissect the snail to expose the heart, located within the pericardial cavity.
-
Gently isolate the heart, keeping the aorta intact.
-
-
Cannulation and Perfusion:
-
Securely cannulate the aorta with a fine polyethylene (B3416737) tube connected to the perfusion system.
-
Begin perfusing the heart with snail saline solution at a constant flow rate (e.g., 0.5 mL/min) to maintain its viability.
-
Attach the apex of the ventricle to a force transducer using a fine thread.
-
-
Stabilization and Data Recording:
-
Allow the heart to stabilize for at least 30 minutes, during which a regular heartbeat should be established.
-
Begin recording the heart contractions using the data acquisition system.
-
-
SCPA Administration:
-
Prepare a series of SCPA dilutions in snail saline.
-
Introduce the SCPA solutions into the perfusion line in a cumulative dose-response manner, starting with the lowest concentration.
-
Allow the heart to respond to each concentration for a set period (e.g., 5 minutes) before introducing the next concentration.
-
Perform a washout with snail saline between different peptide administrations to allow the heart to return to its baseline activity.
-
-
Data Analysis:
-
Measure the heart rate (beats per minute) and the amplitude of contraction (in millivolts or grams of force) for each SCPA concentration.
-
Calculate the percentage change from the baseline for both parameters.
-
Plot the percentage change against the log of the SCPA concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of SCPA that produces 50% of the maximal response).
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from isolated heart bioassays for Small Cardioactive Peptides. Note that data for the closely related SCPB is often used as a reference.
| Peptide | Parameter | EC50 (M) | Threshold Concentration (M) |
| SCPB | Heart Rate | 3 x 10⁻¹¹ | 10⁻¹⁵ |
| SCPB | Force of Contraction | 3 x 10⁻¹⁰ | 10⁻¹² |
II. Aplysia Buccal Muscle Contraction Assay
This assay measures the effect of SCPA on the contractility of the buccal muscle of the sea slug Aplysia, a key muscle involved in feeding. This method provides insights into the neuromuscular activity of SCPA.
Experimental Workflow
Figure 3: Workflow for the Aplysia buccal muscle contraction assay.
Detailed Protocol
Materials:
-
Live Aplysia californica
-
Dissecting tools
-
Organ bath with aeration
-
Isometric force transducer and recording system
-
Aplysia saline solution (see recipe below)
-
This compound (SCPA) stock solution
Aplysia Saline Solution (per liter):
| Component | Concentration (mM) |
|---|---|
| NaCl | 460 |
| KCl | 10 |
| CaCl2 | 10 |
| MgCl2 | 55 |
| HEPES | 10 |
| pH | 7.6 |
Procedure:
-
Dissection and Muscle Preparation:
-
Anesthetize the Aplysia by injection of isotonic MgCl2.
-
Dissect the animal to expose the buccal mass.
-
Carefully dissect out a buccal muscle, such as the accessory radula closer (ARC) muscle, as a strip.
-
-
Mounting and Equilibration:
-
Mount the muscle strip vertically in an organ bath filled with aerated Aplysia saline at a constant temperature (e.g., 15°C).
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Apply a small amount of initial tension (e.g., 1-2 g) and allow the muscle to equilibrate for at least 1 hour, with regular changes of the saline solution.
-
-
SCPA Administration:
-
After a stable baseline tension is achieved, add SCPA to the organ bath in a cumulative manner to construct a dose-response curve.
-
Allow the muscle to respond to each concentration for a sufficient time (e.g., 10-15 minutes) until a plateau in the contractile response is observed.
-
-
Data Recording and Analysis:
-
Record the isometric contractions continuously.
-
Measure the peak tension developed at each SCPA concentration.
-
Express the response as a percentage of the maximum contraction induced by a saturating concentration of SCPA or another agonist like acetylcholine.
-
Plot the percentage of maximal contraction against the log of the SCPA concentration to generate a dose-response curve and calculate the EC50.
-
Quantitative Data Summary
The following table provides representative quantitative data for the effects of Small Cardioactive Peptides on buccal muscle contraction.
| Peptide | Parameter | EC50 (M) |
| SCPB | Muscle Contraction | ~10⁻⁷ |
Conclusion
The isolated snail heart and Aplysia buccal muscle contraction bioassays are robust and sensitive methods for the in vitro measurement of this compound activity. These protocols provide a framework for researchers to quantify the physiological effects of SCPA and to screen for novel compounds that modulate its activity. The provided signaling pathway diagram offers a conceptual model for the molecular mechanism of SCPA action, guiding further investigation into its receptor and downstream effectors. Careful adherence to these detailed protocols will ensure reproducible and reliable data for advancing research in neuropeptide pharmacology and drug discovery.
Application Notes and Protocols for Creating Stable Cell Lines Expressing a Putative Small Cardioactive Peptide A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small cardioactive peptides (SCPs) are a family of neuropeptides found in invertebrates, such as the sea slug Aplysia, that modulate neuromuscular activity. Small Cardioactive Peptide A (SCAP-A) has been shown to have effects on cardiac and other muscle tissues. The development of a stable cell line expressing the SCAP-A receptor is a critical step for researchers aiming to elucidate its signaling pathways, screen for novel therapeutic compounds, and characterize its pharmacological properties.
Given that a specific receptor for SCAP-A has not been definitively cloned and characterized in the public domain, this document provides a comprehensive protocol for the generation of a stable mammalian cell line expressing a putative invertebrate G-protein coupled receptor (GPCR) that is responsive to SCAP-A. It is assumed that the user has obtained the cDNA sequence for this receptor. The following protocols are based on established methods for the stable expression of GPCRs in mammalian host cells, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
Data Presentation
Successful generation of a stable cell line expressing the putative SCAP-A receptor should be followed by rigorous characterization. Below are tables summarizing expected quantitative data from radioligand binding studies and functional assays.
Table 1: Radioligand Binding Characteristics of a Stable Cell Line Expressing the Putative SCAP-A Receptor
| Cell Line Clone | Receptor Expression Level (Bmax) (fmol/mg protein) | Ligand Affinity (Kd) (nM) |
| HEK293-SCAPR-Clone 1 | 1250 ± 75 | 1.2 ± 0.2 |
| HEK293-SCAPR-Clone 2 | 850 ± 50 | 1.5 ± 0.3 |
| CHO-K1-SCAPR-Clone 1 | 1500 ± 100 | 1.1 ± 0.1 |
| CHO-K1-SCAPR-Clone 2 | 975 ± 60 | 1.3 ± 0.2 |
Table 2: Functional Potency of SCAP-A in Stably Transfected Cell Lines
| Cell Line Clone | Functional Assay | Agonist (SCAP-A) EC50 (nM) |
| HEK293-SCAPR-Clone 1 | Calcium Mobilization | 5.8 ± 1.1 |
| HEK293-SCAPR-Clone 2 | Calcium Mobilization | 6.5 ± 1.5 |
| CHO-K1-SCAPR-Clone 1 | cAMP Accumulation | 10.2 ± 2.3 |
| CHO-K1-SCAPR-Clone 2 | cAMP Accumulation | 12.5 ± 3.1 |
Experimental Protocols
Vector Construction
Objective: To subclone the putative SCAP-A receptor cDNA into a mammalian expression vector containing a selectable marker.
Materials:
-
Putative SCAP-A receptor cDNA
-
Mammalian expression vector (e.g., pcDNA3.1(+) with a neomycin resistance gene)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Protocol:
-
Amplify the full-length open reading frame of the putative SCAP-A receptor cDNA using PCR with primers that add appropriate restriction sites for cloning into the multiple cloning site of the mammalian expression vector.
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligate the digested receptor cDNA into the linearized expression vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli.
-
Select transformed colonies and screen for the correct insert by restriction digest and/or DNA sequencing.
-
Purify a large quantity of the confirmed expression plasmid for transfection.
Cell Culture and Transfection
Objective: To introduce the expression vector into the host mammalian cell line.
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
Expression plasmid containing the putative SCAP-A receptor cDNA and a selectable marker.
Protocol:
-
The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[1][2]
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.[1][3]
-
After the incubation period, the cells are ready for the selection process.
Selection of Stable Cell Lines
Objective: To select for cells that have successfully integrated the expression vector into their genome.
Materials:
-
Transfected cells
-
Complete growth medium
-
Selective antibiotic (e.g., G418 for neomycin resistance)[4]
Protocol:
-
Determine the optimal concentration of the selective antibiotic by performing a kill curve on non-transfected host cells. This is the lowest concentration that kills all cells within 7-10 days.[5]
-
Two days post-transfection, passage the cells into a larger culture vessel with complete growth medium containing the predetermined concentration of the selective antibiotic.[3]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.
-
After 2-3 weeks, antibiotic-resistant colonies should become visible.[5]
Single-Cell Cloning
Objective: To isolate and expand individual colonies to generate clonal cell lines with uniform receptor expression.
Materials:
-
Mixed population of antibiotic-resistant cells
-
Cloning cylinders or sterile pipette tips
-
Trypsin-EDTA
-
96-well plates
-
Complete growth medium with selective antibiotic
Protocol:
-
Identify well-isolated colonies in the culture dish.
-
Place a cloning cylinder pre-coated with sterile grease over a single colony.[5]
-
Add a small volume of trypsin-EDTA inside the cylinder and incubate for a few minutes to detach the cells.
-
Resuspend the cells in complete growth medium and transfer the cell suspension to a well of a 96-well plate.[5]
-
Expand the clonal populations by sequentially passaging them into larger culture vessels.
-
Cryopreserve aliquots of each clonal line at an early passage number.
Characterization of Clonal Lines
Objective: To identify the clonal cell lines with the highest and most stable expression of the functional receptor.
Protocols:
-
Receptor Expression Analysis (Radioligand Binding):
-
Prepare cell membranes from each clonal line.
-
Perform saturation binding assays using a radiolabeled ligand specific for the receptor to determine the receptor density (Bmax) and ligand affinity (Kd).
-
-
Functional Assays (Calcium Mobilization or cAMP Accumulation):
-
Seed the cells from each clonal line in an appropriate assay plate.
-
For a Gq-coupled receptor, load the cells with a calcium-sensitive dye and measure the change in fluorescence upon stimulation with SCAP-A.
-
For a Gs or Gi-coupled receptor, stimulate the cells with SCAP-A and measure the change in intracellular cAMP levels using a commercially available kit.
-
Generate dose-response curves to determine the EC50 of SCAP-A for each clonal line.
-
Mandatory Visualizations
Caption: Experimental workflow for generating a stable cell line.
Caption: Assumed GPCR signaling pathway for the SCAP-A receptor.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide identification and functional characterization of GPCR family genes reveal their key roles in the vitellarium development and egg production in Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Small Cardioactive Peptide A in Isolated Heart Perfusion Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of small cardioactive peptide A (sCAP-A) in isolated mammalian heart perfusion is an emerging area of research. The following application notes and protocols are based on the known properties of sCAP-A in molluscan systems and established methodologies for studying novel cardioactive compounds in isolated heart preparations. The proposed signaling pathways and expected quantitative data are hypothetical and intended to serve as a guide for investigational studies.
Introduction to this compound (sCAP-A)
This compound (sCAP-A) is a neuropeptide originally identified in the nervous system of the marine mollusc Aplysia.[1][2] It is derived from the same precursor protein as the related small cardioactive peptide B (sCPB).[1][2] In several gastropod species, sCAP-A has demonstrated excitatory effects on cardiac muscle, suggesting a role in the modulation of heart rate and contractility.[3] Beyond its cardiac effects in molluscs, sCAP-A is also implicated in the regulation of feeding behaviors and gut motility.[3]
While the physiological role of sCAP-A in mammals has not been elucidated, its cardioactive properties in invertebrate models make it a candidate for investigation as a potential modulator of mammalian cardiac function. The isolated heart perfusion model, particularly the Langendorff preparation, provides a robust ex vivo system to characterize the direct effects of sCAP-A on the mammalian heart, independent of systemic neural and hormonal influences.[4]
Principle of Isolated Heart Perfusion (Langendorff)
The Langendorff technique is an ex vivo method for maintaining a viable, beating heart for several hours.[4] The heart is isolated from an animal model (e.g., rat, mouse, rabbit) and perfused in a retrograde fashion via the aorta. A physiological salt solution, such as Krebs-Henseleit buffer, is delivered at a constant pressure, which closes the aortic valve and forces the perfusate into the coronary arteries, thereby supplying oxygen and nutrients to the myocardium.[4] This setup allows for the controlled administration of pharmacological agents like sCAP-A and the precise measurement of various cardiac parameters, including heart rate, contractility, and coronary flow.[4][5]
Hypothetical Signaling Pathway of sCAP-A in Cardiomyocytes
Based on the excitatory effects of sCAP-A in molluscs and the mechanisms of other cardioactive peptides, a potential signaling pathway in mammalian cardiomyocytes is proposed. This pathway is speculative and requires experimental validation. It is hypothesized that sCAP-A may bind to a G-protein coupled receptor (GPCR) on the cardiomyocyte membrane, leading to the activation of downstream signaling cascades that modulate intracellular calcium levels and myofilament sensitivity, key determinants of cardiac contractility.
Caption: Hypothetical sCAP-A signaling pathway in a mammalian cardiomyocyte.
Experimental Protocol: Langendorff Perfusion
This protocol outlines the procedure for assessing the effects of sCAP-A on an isolated rat heart.
4.1. Materials and Reagents
-
This compound (sCAP-A), lyophilized powder
-
Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose, 2.5 CaCl₂
-
Heparin (1000 U/mL)
-
Sodium Pentobarbital (or other suitable anesthetic)
-
Ice-cold Krebs-Henseleit Buffer (for cardioplegia)
-
Distilled water for solutions
4.2. Equipment
-
Langendorff apparatus (including water-jacketed organ bath, perfusion reservoir, aortic cannula, and bubble trap)
-
Peristaltic pump or constant pressure head
-
Thermostatically controlled water circulator (37°C)
-
Gas cylinder (95% O₂ / 5% CO₂) with gas diffuser
-
Physiological data acquisition system with transducers for:
-
Intraventricular pressure (via a latex balloon catheter)
-
Coronary flow
-
Electrocardiogram (ECG)
-
-
Surgical instruments for heart excision
-
Analytical balance and pH meter
4.3. Experimental Workflow
Caption: Experimental workflow for sCAP-A testing in an isolated heart.
4.4. Procedure
-
Preparation of Solutions: Prepare Krebs-Henseleit buffer, ensuring it is continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. Prepare stock solutions of sCAP-A in distilled water and store them appropriately.
-
Heart Excision: Anesthetize the rat and administer heparin intravenously to prevent coagulation. Perform a thoracotomy to expose the heart. Swiftly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest and protect the myocardium.
-
Cannulation and Perfusion: Trim excess tissue from the heart and securely mount the aorta onto the aortic cannula of the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
Instrumentation: Once the heart is beating regularly, carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Attach ECG electrodes to record heart rate.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes. During this period, ensure all functional parameters are stable.
-
Experimental Protocol:
-
Baseline: Record all baseline parameters for 15-20 minutes.
-
sCAP-A Administration: Introduce sCAP-A into the perfusion buffer at increasing concentrations (e.g., 1 nM to 1 µM) in a cumulative dose-response manner. Allow each concentration to equilibrate for a set period (e.g., 10-15 minutes) before increasing to the next dose.
-
Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP), LVEDP, maximal and minimal rates of pressure change (±dP/dt), Heart Rate (HR), and Coronary Flow (CF).
-
Washout: Following the final dose, perfuse the heart with sCAP-A-free buffer for at least 20 minutes to observe any reversal of effects.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables represent hypothetical data demonstrating potential positive inotropic and chronotropic effects of sCAP-A.
Table 1: Hemodynamic Effects of sCAP-A on Isolated Rat Hearts (Mean ± SEM, n=6)
| Parameter | Baseline | sCAP-A (10 nM) | sCAP-A (100 nM) | sCAP-A (1 µM) | Washout |
| Heart Rate (bpm) | 285 ± 10 | 295 ± 12 | 310 ± 14 | 325 ± 15 | 290 ± 11 |
| LVDP (mmHg) | 95 ± 5 | 108 ± 6 | 125 ± 7 | 140 ± 8 | 100 ± 5 |
| +dP/dt (mmHg/s) | 2100 ± 150 | 2400 ± 160 | 2850 ± 180 | 3300 ± 200 | 2200 ± 155 |
| -dP/dt (mmHg/s) | -1800 ± 120 | -2000 ± 130 | -2300 ± 145 | -2600 ± 160 | -1850 ± 125 |
| Coronary Flow (mL/min) | 12.5 ± 0.8 | 12.8 ± 0.9 | 13.2 ± 1.0 | 13.5 ± 1.1 | 12.6 ± 0.8 |
*p < 0.05 compared to Baseline
Table 2: Summary of sCAP-A Dose-Response Analysis
| Parameter | EC₅₀ (nM) | Eₘₐₓ (% of Baseline) |
| Heart Rate | 120 | 114% |
| LVDP | 95 | 147% |
| +dP/dt | 88 | 157% |
EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect
Conclusion and Future Directions
These application notes provide a framework for the initial investigation of this compound in an isolated mammalian heart model. The provided protocols and hypothetical data suggest that sCAP-A may possess positive inotropic and chronotropic properties in the mammalian heart. Further research will be necessary to validate these preliminary hypotheses, fully characterize the dose-dependent effects, and elucidate the specific receptor and signaling pathways involved. Subsequent studies could explore the effects of sCAP-A in models of cardiac dysfunction, such as ischemia-reperfusion injury, to assess its therapeutic potential.
References
- 1. The neuronal control of cardiac functions in Molluscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Small Cardioactive Peptide A (CAP-A) Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Small Cardioactive Peptide A (CAP-A). The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of CAP-A?
Low yields in SPPS are typically traced back to several key areas. The most frequent culprits are incomplete reactions at various stages of the synthesis cycle. These include:
-
Incomplete Fmoc-Deprotection: Failure to completely remove the N-terminal Fmoc protecting group blocks the subsequent amino acid from being added, leading to the formation of truncated peptide sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the growing peptide chain results in deletion sequences, where an amino acid is missing from the final product.[1] This is particularly common with sterically hindered amino acids.[2]
-
Peptide Aggregation: "Difficult sequences," especially those rich in hydrophobic amino acids, can form secondary structures like β-sheets on the resin.[1] This aggregation can physically block reagents from reaching the reactive sites, severely hindering both deprotection and coupling steps.[1]
-
Reagent Quality: The use of degraded or low-quality reagents, such as old piperidine (B6355638) for deprotection or compromised coupling agents, can significantly reduce reaction efficiency.[1]
-
Cleavage and Purification Issues: Yield can be lost during the final cleavage from the resin or during purification if the peptide is unstable, prone to side reactions, or difficult to separate from closely related impurities.[3]
Q2: My HPLC analysis of the crude CAP-A shows a messy profile with many peaks, and the mass spectrometry data indicates multiple species with lower-than-expected molecular weights. What is the likely problem?
A complex HPLC profile combined with mass spectrometry (MS) data showing masses lower than the target peptide strongly suggests that significant side reactions or incomplete steps occurred during synthesis.[1] The primary issues are likely:
-
Truncated Sequences: This occurs when a portion of the peptide chains are permanently blocked or "capped" before the full sequence is assembled. This can happen if an incomplete coupling step is followed by a capping step (e.g., with acetic anhydride) intended to block unreacted amines.[2]
-
Deletion Sequences: These impurities, which lack one or more amino acids, are a direct result of inefficient coupling at specific cycles.[1][2]
-
Incomplete Deprotection: If side-chain protecting groups are not fully removed during the final cleavage, it will result in a heterogeneous mixture of partially protected peptides, each with a different mass and retention time on HPLC.[1]
Analyzing the crude product by MS is the most effective way to diagnose the nature of these impurities.[1][2][4]
Q3: The sequence for CAP-A contains several hydrophobic residues (e.g., Val, Leu, Phe). Could this be the source of my low yield?
Yes, a high content of hydrophobic or β-branched amino acids frequently leads to what is known as a "difficult sequence".[1] These sequences are prone to forming stable secondary structures on the resin, leading to peptide aggregation.[1] This aggregation physically hinders the access of solvents and reagents to the growing peptide chain, causing:
-
Reduced swelling of the resin beads.
-
Inefficient deprotection and coupling reactions.
-
A dramatic drop in the yield of the full-length target peptide.[1]
Q4: How can I monitor the efficiency of the deprotection and coupling steps during the synthesis?
On-resin monitoring is crucial for troubleshooting. The most common qualitative method is a colorimetric test performed on a small sample of resin beads:
-
Kaiser Test (for primary amines): This test is used to check for the completion of a coupling reaction. After coupling, a few beads are tested. A blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction.[1] A yellow or colorless result suggests the coupling was successful.
-
Chloranil Test (for secondary amines): The Kaiser test does not work for secondary amines like proline. If coupling to a proline residue, the Chloranil test can be used to confirm the presence of a free N-terminus.
For a more definitive assessment, a small amount of the peptide-resin can be cleaved and the resulting peptide analyzed by HPLC and MS.[1] This "test cleavage" provides a snapshot of the synthesis quality before proceeding further.
Q5: What are the essential considerations for the final cleavage and purification of CAP-A to maximize yield?
The final cleavage and purification steps are critical for obtaining a high-purity product with minimal loss.
-
Cleavage Cocktail Composition: The cleavage cocktail, typically based on trifluoroacetic acid (TFA), must contain "scavengers". These are reagents like triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT) that quench reactive cationic species generated during the removal of side-chain protecting groups.[1][5] Without proper scavengers, these reactive molecules can re-attach to sensitive residues like Tryptophan or Cysteine, creating unwanted side products.[1]
-
Precipitation and Washing: After cleavage, the peptide is typically precipitated using cold diethyl ether.[5] Thorough washing of the peptide pellet with cold ether is necessary to remove scavengers and dissolved protecting groups.
-
Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3][6] Optimizing the gradient and choosing the correct column chemistry are essential to separate the target peptide from synthesis-related impurities.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
| Symptoms | Potential Causes | Recommended Solutions |
| Low yield of the final product.[1] | Degraded deprotection reagent (e.g., piperidine).[1] | Use fresh, high-quality deprotection reagents. |
| MS analysis shows significant truncated sequences.[1] | Insufficient deprotection time or concentration. | Increase deprotection time (e.g., from 2+2 min to 5+5 min) or use a higher concentration of piperidine in DMF. |
| Peptide aggregation is hindering reagent access.[1] | Formation of secondary structures on the resin. | Refer to the "Peptide Aggregation" guide below for strategies to disrupt these structures. |
Issue 2: Inefficient Coupling
| Symptoms | Potential Causes | Recommended Solutions |
| MS analysis shows deletion sequences (- mass of one or more amino acids).[1] | Steric hindrance from bulky amino acids (e.g., Arg, Val, Ile).[8] | Perform a "double coupling" where the coupling step is repeated with fresh reagents.[8] |
| Positive Kaiser test (blue beads) after coupling.[1] | Low quality or degraded amino acids or coupling reagents.[1] | Ensure all reagents are fresh and of high purity. Use highly efficient coupling reagents like HATU or HCTU.[9] |
| Low reaction concentration. | Insufficient reagent concentration to drive the reaction to completion. | Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M).[8] |
| Peptide aggregation.[1] | Secondary structure formation blocking the N-terminus. | See "Peptide Aggregation" guide. |
Issue 3: Peptide Aggregation ("Difficult Sequence")
| Symptoms | Potential Causes | Recommended Solutions |
| Resin beads clump together; poor swelling observed. | High concentration of hydrophobic residues in the CAP-A sequence.[1] | Use resins with better swelling properties (e.g., NovaSyn® TG, PEGA). |
| Both deprotection and coupling steps are inefficient. | Inter-chain hydrogen bonding leading to the formation of secondary structures. | Change the primary solvent from DMF to NMP or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt structures. |
| Synthesis fails completely after a certain number of residues. | Severe aggregation "freezes" the reaction. | Incorporate structure-disrupting elements like pseudoproline dipeptides or DMB-protected amino acids at strategic points in the sequence.[10] Consider performing the synthesis at an elevated temperature (e.g., 50-60°C), but be aware this can increase the risk of side reactions like racemization.[11] |
Experimental Protocols
Protocol 1: On-Resin Monitoring with the Kaiser Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin, typically after a coupling step.
Methodology:
-
Withdraw a small sample of resin beads (approx. 1-2 mg) from the reaction vessel after the coupling step and subsequent washing.
-
Wash the collected beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heat the test tube at 100°C for 3-5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads/Solution: Indicates a significant amount of unreacted free primary amines, signifying an incomplete or failed coupling reaction.[1]
-
Colorless/Yellow Beads/Solution: Indicates the absence of free primary amines, signifying a successful coupling reaction.
Protocol 2: Small-Scale Test Cleavage and Analysis
This procedure allows for the analysis of peptide quality before committing the entire batch of resin to the final cleavage.
Methodology:
-
After completing the synthesis, thoroughly dry a small sample of the peptide-resin (e.g., 5-10 mg) under vacuum.
-
Place the dried resin in a 1.5 mL microcentrifuge tube.
-
Prepare a fresh cleavage cocktail. For a standard peptide like CAP-A without highly sensitive residues, a common cocktail is Reagent K : TFA / water / phenol / thioanisole (B89551) / TIS (82.5:5:5:5:2.5).
-
Add approximately 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin using a micro-filter tube or a cotton-plugged pipette tip and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet once more with cold ether.
-
Dry the peptide pellet under vacuum.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and Mass Spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. the-tetras.com [the-tetras.com]
Technical Support Center: Improving the Solubility of Lyophilized Small Cardioactive Peptide A
Welcome to the technical support center for Small Cardioactive Peptide A (SCPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively solubilizing lyophilized SCPA for experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during reconstitution.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to dissolve my lyophilized this compound?
A1: Before introducing any solvent, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature.[1][2][3][4] This prevents condensation from forming inside the vial upon opening, as lyophilized peptides are often hygroscopic and can readily absorb moisture, which may affect stability.[1][3][5] It is also recommended to briefly centrifuge the vial to ensure all the peptide powder is collected at the bottom.[6][7]
Q2: What is the best initial solvent to try for dissolving SCPA?
A2: For most peptides, the initial solvent of choice is sterile, high-purity water or a common aqueous buffer like phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[4][8][9] The polarity of the peptide, determined by its amino acid sequence, is the primary factor influencing its solubility.[3][9] Peptides with a higher proportion of charged amino acids are more likely to dissolve in aqueous solutions.
Q3: My SCPA is not dissolving in water. What should I do next?
A3: If SCPA does not readily dissolve in water, the next step is to assess the peptide's properties. The solubility of a peptide is significantly influenced by its amino acid composition and its isoelectric point (pI), the pH at which the peptide has no net charge.[10][11] At its pI, a peptide's solubility is at its minimum.[12]
-
For acidic peptides (net negative charge): Try dissolving the peptide in a small amount of a basic solvent, such as 0.1% aqueous ammonia (B1221849) or 0.1M ammonium (B1175870) bicarbonate, and then dilute it to the desired concentration with water.[9]
-
For basic peptides (net positive charge): Attempt to dissolve the peptide in a small amount of an acidic solvent, like a dilute solution of acetic acid (e.g., 10%) or formic acid (0.1%), before diluting with water.[4][9]
It is important to note that many peptides are supplied as trifluoroacetate (B77799) (TFA) salts from the purification process, which can make the peptide solution acidic.[11][13]
Q4: Can I use organic solvents to dissolve SCPA?
A4: Yes, if SCPA proves to be hydrophobic, organic solvents can be effective.[3][9][14] Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[14][15] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add this concentrated stock solution to your aqueous buffer with gentle stirring.[1][15] Be aware that some organic solvents, like DMSO, can be toxic to cells and may not be suitable for all biological assays.[12][15]
Q5: How can I avoid peptide aggregation or precipitation during reconstitution?
A5: To minimize aggregation, avoid vigorous shaking or vortexing, which can cause the peptide to denature or form aggregates.[1][16] Instead, use gentle swirling or inversion to mix the solution.[8][16] Adding the solvent slowly down the side of the vial rather than directly onto the peptide powder can also help.[1] If precipitation occurs when diluting a stock solution, you may be exceeding the peptide's solubility limit in the final buffer.[15] In such cases, try reducing the final concentration.
Q6: Should I sonicate my peptide solution if it's difficult to dissolve?
A6: Sonication can be a useful technique to help break up particles and increase solubility.[4][14] However, it should be used with caution as it can generate heat and potentially lead to peptide degradation.[14] If you use sonication, it is best to do so in short bursts in a water bath to dissipate heat.[4]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter while dissolving your lyophilized SCPA.
Issue 1: The lyophilized peptide appears as a "clump" or "brick" and is difficult to dissolve.
-
Question: My lyophilized SCPA is a dense pellet and won't dissolve even with gentle swirling. What can I do?
-
Answer: This can happen if the lyophilization process results in a non-porous cake. The inclusion of bulking agents like mannitol (B672) or trehalose (B1683222) during lyophilization can improve the porosity of the cake, making it easier to dissolve.[5][17] If you are facing this issue with a purchased peptide, try the following:
-
Add a very small amount of a strong initial solvent (e.g., a few drops of 10-30% acetic acid for a basic peptide, or a minimal volume of DMSO for a hydrophobic peptide) to wet the pellet.[5]
-
Allow it to stand for a few minutes to penetrate the pellet.
-
Gently swirl to see if it begins to break apart.
-
Once the pellet is dispersed, slowly add your desired buffer.
-
Issue 2: The peptide solution is cloudy or contains visible particulates.
-
Question: After adding the solvent, my SCPA solution is not clear. What does this mean and how can I fix it?
-
Answer: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be suspended or aggregated.
-
Confirm Insolubility: Before trying a stronger solvent, sonicate the solution briefly to see if the particulates dissolve.
-
Adjust pH: The cloudiness may be due to the pH of the solution being close to the peptide's isoelectric point (pI).[10] Try adjusting the pH away from the pI. For an unknown pI, you can test small aliquots by adding a tiny amount of dilute acid or base.
-
Use a Stronger Solvent: If pH adjustment doesn't work, the peptide may require a stronger solvent system. Follow the protocols for using organic solvents or chaotropic agents.
-
Filtration: If you suspect bacterial contamination or have a few remaining particulates after achieving what appears to be good solubility, you can filter the solution through a 0.2 µm filter.[2]
-
Issue 3: The peptide dissolves initially in an organic solvent but precipitates when diluted into an aqueous buffer.
-
Question: My SCPA dissolved perfectly in DMSO, but when I added it to my PBS buffer, it crashed out of solution. How can I prevent this?
-
Answer: This is a common issue when the peptide's solubility in the final aqueous buffer is much lower than in the organic stock solution.[15]
-
Slow Dilution: Add the organic stock solution dropwise into the aqueous buffer while the buffer is being gently stirred.[15] This avoids localized high concentrations of the peptide that can lead to precipitation.
-
Lower the Final Concentration: You may be exceeding the solubility limit of the peptide in the final buffer. Try preparing a more dilute final solution.
-
Increase Organic Solvent in Final Solution: If your experimental assay can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. However, for most biological assays, the concentration of solvents like DMSO should be kept low (often below 1-2%).[11]
-
Data Presentation
Table 1: Common Solvents and Strategies for Peptide Solubilization
| Solvent/Strategy | Peptide Type | Procedure | Considerations |
| Sterile Water/Aqueous Buffer (e.g., PBS) | Hydrophilic/Charged Peptides | Add directly to lyophilized peptide and mix gently.[8][9] | The first choice for most peptides. Solubility is pH-dependent.[10] |
| Dilute Acetic Acid (e.g., 10%) or Formic Acid (0.1%) | Basic Peptides | Dissolve in a minimal volume of acid, then dilute with water.[9] | Can help solubilize peptides with a net positive charge. |
| Dilute Ammonium Hydroxide (e.g., 10%) or Ammonium Bicarbonate | Acidic Peptides | Dissolve in a minimal volume of base, then dilute with water.[9] | Effective for peptides with a net negative charge. |
| Organic Solvents (DMSO, DMF, ACN) | Hydrophobic Peptides | Dissolve in a minimal amount of organic solvent, then slowly add to aqueous buffer.[1][15] | Check compatibility with your assay; can be toxic to cells.[12][15] |
| Chaotropic Agents (6M Guanidine HCl, 8M Urea) | Peptides Prone to Aggregation | Dissolve directly in the chaotropic agent solution. | Disrupts hydrogen bonds to prevent gelation.[3] Often requires removal before biological assays.[15] |
Experimental Protocols
Protocol 1: Step-by-Step Reconstitution of Lyophilized SCPA
-
Equilibrate: Allow the vial of lyophilized SCPA to warm to room temperature before opening.[1][2]
-
Centrifuge: Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[6]
-
Sanitize: Clean the rubber stopper of the vial with an alcohol swab.[1]
-
Initial Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of your chosen initial solvent (e.g., sterile water) down the inner wall of the vial.[1]
-
Dissolution: Gently swirl the vial to dissolve the peptide.[1][16] Avoid vigorous shaking.[1][16] Allow the vial to sit for 15-30 minutes to ensure complete dissolution.[7][8]
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[8]
-
Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][15]
Protocol 2: Solubilization of Hydrophobic SCPA Using an Organic Solvent
-
Preparation: Equilibrate and centrifuge the lyophilized SCPA vial as described in Protocol 1.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a high-concentration stock solution (e.g., 1-10 mg/mL).[15]
-
Mixing: Gently vortex or sonicate the vial for a few seconds to ensure the peptide is fully dissolved.[15]
-
Dilution: While gently stirring your target aqueous buffer (e.g., PBS), slowly add the DMSO-peptide stock solution dropwise to the buffer to achieve the desired final concentration.[15]
-
Final Inspection: Observe the solution for any signs of precipitation (cloudiness). If precipitation occurs, the peptide's solubility limit in the final buffer has likely been exceeded.[15]
-
Filtration and Storage: If necessary for your application, filter the final solution through a 0.22 µm sterile filter.[3] Aliquot and store at -20°C or -80°C.[15]
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. reta-peptide.com [reta-peptide.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. biorunstar.com [biorunstar.com]
- 13. SCPA, this compound [novoprolabs.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. boomschem.com [boomschem.com]
- 17. polarispeptides.com [polarispeptides.com]
preventing aggregation of synthetic small cardioactive peptide A in solution
Welcome to the technical support center for Synthetic Small Cardioactive Peptide A (CardioPep-A). This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the handling and prevention of aggregation of CardioPep-A in solution.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for CardioPep-A?
A1: Peptide aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] For CardioPep-A, aggregation is a critical issue as it can lead to a loss of biological activity, reduced stability and shelf life, and potentially altered pharmacokinetics.[2][3] The formation of aggregates can significantly impact experimental reproducibility and the therapeutic potential of the peptide.
Q2: What intrinsic and extrinsic factors contribute to the aggregation of CardioPep-A?
A2: Several factors can influence the aggregation of CardioPep-A. Intrinsic factors are related to the peptide's amino acid sequence, such as a high content of hydrophobic residues.[4][5] Extrinsic factors relate to the solution environment and include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6]
-
pH: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is near zero, reducing electrostatic repulsion and promoting aggregation.[7][8]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[9][10] However, some peptides can also aggregate at low temperatures.[11]
-
Ionic Strength: Salts can either stabilize or destabilize a peptide depending on the specific ions and their concentration.[6]
-
Mechanical Stress: Agitation or shearing can induce aggregation.[6]
Q3: How can I visually identify if my CardioPep-A solution has aggregated?
A3: The simplest method to detect aggregation is through visual inspection. Look for signs of cloudiness (turbidity), opalescence, or the formation of visible particulate matter or precipitates in the solution.[12] A properly solubilized peptide solution should be clear and free of particles.[13]
Q4: What is the recommended procedure for storing CardioPep-A to minimize aggregation?
A4: Proper storage is essential for maintaining the integrity of CardioPep-A.
-
Lyophilized Powder: For long-term storage, lyophilized (freeze-dried) CardioPep-A should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[14]
-
In Solution: Once dissolved, it is highly recommended to prepare single-use aliquots of the peptide solution and store them at -20°C or -80°C. This practice minimizes damaging freeze-thaw cycles which can promote aggregation.[14][15]
Troubleshooting Guides
Issue 1: CardioPep-A immediately precipitates or turns cloudy upon dissolving in an aqueous buffer.
This is a common issue, particularly if the peptide has significant hydrophobic character. The rapid change in environment from a solid to an aqueous phase can trigger immediate aggregation.[12]
Troubleshooting Workflow
Caption: Workflow for troubleshooting immediate precipitation of CardioPep-A.
Detailed Steps:
-
Use an Organic Co-Solvent: For hydrophobic peptides like CardioPep-A, start by dissolving the lyophilized powder in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).[16]
-
Perform Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can initiate aggregation.[12][14]
-
Optimize pH: Ensure the pH of your final buffer is at least 1-2 units away from the isoelectric point (pI) of CardioPep-A. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer to maximize electrostatic repulsion between molecules.[14][15]
-
Sonication: If small particles remain, brief sonication in a water bath can help to break them up and facilitate dissolution.[13]
Issue 2: The CardioPep-A solution becomes cloudy over time during storage or during an experiment.
This indicates that the peptide is slowly aggregating under the current solution conditions. Factors like temperature, concentration, and interactions with container surfaces can contribute to this instability.[6]
Mitigation Strategy
Caption: Decision tree for mitigating slow aggregation of CardioPep-A.
Detailed Steps:
-
Reduce Concentration: If the experimental design allows, work with a lower concentration of CardioPep-A to decrease the rate of aggregation.[14]
-
Temperature Control: For experiments conducted over several hours, try to keep the peptide solution on ice or at a controlled, cool temperature. Avoid prolonged exposure to room temperature or higher.[17]
-
Add Stabilizing Excipients: The inclusion of certain additives can significantly inhibit aggregation. The effectiveness of an excipient is peptide-dependent and may require optimization.[6][14]
Data and Experimental Protocols
Table 1: Common Excipients to Prevent Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine, L-Histidine | Inhibit protein-protein interactions and increase solubility.[3] | 50 - 150 mM |
| Sugars/Polyols | Sucrose, Mannitol, Trehalose | Preferential exclusion, leading to a more compact and stable peptide conformation.[18] | 1% - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface-induced aggregation and block hydrophobic interaction sites.[3][18] | 0.01% - 0.1% (v/v) |
| Salts | Sodium Chloride (NaCl) | Can either stabilize or destabilize via electrostatic screening (Debye-Hückel effects) or effects on solvent properties (Hofmeister effects).[6] | 50 - 150 mM (optimization required) |
Table 2: Techniques for Monitoring CardioPep-A Aggregation
| Technique | Information Provided | Advantages |
| Dynamic Light Scattering (DLS) | Provides hydrodynamic radius (particle size) and size distribution (polydispersity).[19][20] | High sensitivity to large aggregates, rapid measurements. |
| Thioflavin T (ThT) Fluorescence | Detects the formation of amyloid-like fibrils with cross-beta sheet structures.[21] | Specific for amyloid fibrils, high-throughput capability. |
| Circular Dichroism (CD) Spectroscopy | Monitors changes in the peptide's secondary structure (e.g., random coil to β-sheet transition).[19][20] | Provides information on conformational changes preceding aggregation. |
| Size Exclusion Chromatography (SEC) | Separates monomers from dimers, oligomers, and larger aggregates.[3] | Quantitative analysis of different species. |
Experimental Protocol 1: Solubilization of CardioPep-A using a Co-Solvent Approach
This protocol describes a general method for dissolving hydrophobic peptides like CardioPep-A.
Materials:
-
Lyophilized CardioPep-A
-
Dimethyl sulfoxide (DMSO), sterile
-
Desired aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), sterile and filtered
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized CardioPep-A at 10,000 x g for 1 minute to pellet all the powder at the bottom.[13]
-
Allow the peptide to warm to room temperature.[13]
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex gently until the peptide is fully dissolved in DMSO. The solution should be clear.[14]
-
Place the desired final volume of aqueous buffer in a new tube. Vigorously stir the buffer using a small magnetic stir bar or by continuous vortexing at a medium speed.
-
Slowly, add the concentrated peptide-DMSO stock solution drop-by-drop to the stirring buffer.[14] Note: Adding the aqueous buffer to the DMSO stock can cause the peptide to crash out of solution.
-
Once all the stock solution is added, let the solution stir for an additional 5-10 minutes.
-
To remove any potential micro-aggregates, centrifuge the final solution at >10,000 x g for 10 minutes.[14]
-
Carefully transfer the supernatant to a fresh, sterile, low-protein-binding tube. This is your working stock solution.
Experimental Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to measure the size of CardioPep-A particles in solution over time.
Materials:
-
CardioPep-A solution, filtered through a 0.2 µm syringe filter to remove dust and pre-existing aggregates.[12]
-
DLS instrument and compatible low-volume cuvettes.
-
Buffer-only control, filtered in the same manner.[12]
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize as per the manufacturer's instructions. Set the measurement parameters, including the desired temperature and solvent viscosity.
-
Control Measurement: First, measure the buffer-only control to establish a baseline and ensure there is no contamination from the buffer or cuvette. The count rate should be low.
-
Sample Preparation: Carefully pipette the filtered CardioPep-A solution into a clean cuvette, ensuring no bubbles are introduced.
-
Measurement: Place the cuvette into the instrument and allow the sample to equilibrate to the set temperature (typically 2-5 minutes).
-
Data Acquisition: Perform a series of measurements over time (e.g., every 5, 10, or 30 minutes) to monitor any changes in the particle size distribution.
-
Data Analysis: Analyze the correlation function to obtain the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). An increase in the Z-average or the appearance of a second, larger peak indicates aggregation. A PDI value >0.3 suggests a polydisperse sample, which may be indicative of aggregation.
Experimental Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection
This protocol is used to detect the formation of amyloid-like fibrils, a common type of peptide aggregate.
Materials:
-
CardioPep-A solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Glycine, pH 8.5)
-
Black, clear-bottom 96-well plate
-
Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Reagents: Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.[14] Prepare the CardioPep-A samples at various concentrations or time points to be tested.
-
Assay Setup:
-
In the 96-well plate, add your CardioPep-A samples to the wells.
-
Include a "Buffer Only" control (assay buffer without peptide).
-
Include a "Buffer with ThT" control.[14]
-
-
ThT Addition: Add the ThT working solution to all wells containing the peptide samples and the "Buffer with ThT" control. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using the plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence of the "Buffer with ThT" control from the fluorescence values of the peptide-containing wells. A significant increase in fluorescence compared to the control indicates the presence of amyloid-like fibrils.[14][21]
References
- 1. benchchem.com [benchchem.com]
- 2. neurelis.com [neurelis.com]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein aggregates and biomolecular condensates: implications for human health and disease [frontiersin.org]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biocat.com [biocat.com]
- 17. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 18. researchgate.net [researchgate.net]
- 19. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fixation Methods for Small Cardioactive Peptide A (CAPA) Immunohistochemistry
Welcome to the technical support center for optimizing immunohistochemistry (IHC) protocols for the detection of small cardioactive peptide A (CAPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible staining results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in achieving successful CAPA immunohistochemistry?
A1: Proper tissue fixation is arguably the most critical step.[1] The small size and diffusible nature of CAPA make its preservation in situ challenging. Inadequate or inappropriate fixation can lead to false-negative results or high background staining, obscuring the true localization of the peptide.
Q2: Which fixative is best for preserving small peptides like CAPA?
A2: For small peptides and enzymes, 4% paraformaldehyde (PFA) is a commonly recommended starting point as it helps in maintaining structural integrity.[2] A combination of PFA with picric acid has also been shown to be effective in preserving neuropeptide antigenicity.[3] It is advisable to avoid glutaraldehyde (B144438) concentrations of 1% or higher, as this can abolish positive staining for some neuropeptides.[4]
Q3: Should I use perfusion or immersion fixation for my tissue samples?
A3: The choice between perfusion and immersion fixation depends on the tissue size and type. For larger tissues or whole organs, perfusion fixation via the vascular system is recommended to ensure rapid and uniform fixation.[2] For smaller tissue pieces, immersion fixation can be adequate.[2] However, for precise localization of small, diffusible peptides like CAPA, perfusion is often preferred to minimize post-mortem degradation and peptide diffusion.
Q4: Is antigen retrieval necessary for CAPA immunohistochemistry?
A4: Yes, antigen retrieval is often a crucial step, especially when using formalin-based fixatives.[5] Formalin fixation creates cross-links that can mask the epitope of CAPA, preventing antibody binding.[6] Heat-Induced Epitope Retrieval (HIER) is the most common method used to unmask these epitopes.[5][7]
Q5: What are the key variables to optimize for HIER?
A5: The key variables for HIER optimization include the type of retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0), the heating method (microwave, pressure cooker, or water bath), and the duration and temperature of heating.[5][8] The optimal conditions can be antibody and tissue-dependent, so empirical testing is often necessary.
Troubleshooting Guide
This guide addresses common problems encountered during CAPA immunohistochemistry in a question-and-answer format.
Problem 1: Weak or No Staining
-
Question: I am not seeing any signal, or the signal is very weak. What could be the cause?
-
Answer: Weak or no staining can result from several factors.[9] Firstly, consider if the primary antibody concentration is too low; try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[8] Secondly, improper fixation can lead to the loss of the peptide. Over-fixation can mask the epitope, so reducing fixation time might be necessary. Conversely, under-fixation may not adequately preserve the peptide. Finally, ensure your antigen retrieval protocol is optimal for unmasking the CAPA epitope. Experiment with different HIER buffers and heating methods.[8]
Problem 2: High Background Staining
-
Question: My sections have high background, making it difficult to interpret the specific staining. How can I reduce it?
-
Answer: High background can be caused by non-specific antibody binding or endogenous peroxidase activity.[8] To minimize non-specific binding, use a blocking solution, such as normal serum from the same species as the secondary antibody, and ensure adequate washing steps between antibody incubations.[8] If you are using an HRP-based detection system, quench endogenous peroxidase activity by treating the sections with a hydrogen peroxide solution before primary antibody incubation.[8] Also, ensure the primary antibody concentration is not too high, as this can contribute to background.[10]
Problem 3: Non-Specific Staining
-
Question: I see staining in unexpected locations or cell types. How can I ensure the specificity of my staining?
-
Answer: Non-specific staining can be due to cross-reactivity of the primary or secondary antibodies.[8] To check for this, run a negative control where the primary antibody is omitted.[11] This will help determine if the secondary antibody is binding non-specifically.[11] Ensure that your secondary antibody is specific to the host species of your primary antibody.[12] Additionally, poor tissue quality or preparation can lead to artifacts that resemble specific staining.[8]
Data Presentation: Fixation Method Comparison
The following table summarizes key quantitative parameters for optimizing fixation for small peptide immunohistochemistry. These are starting points and may require further optimization for your specific experimental conditions.
| Parameter | Fixative Option 1 | Fixative Option 2 | Fixative Option 3 |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 10% Formalin | 4% PFA + Picric Acid |
| Fixation Method | Perfusion followed by immersion | Immersion | Perfusion |
| Tissue Size | Whole organ / Large tissue | Small tissue pieces (<10mm) | Whole organ / Large tissue |
| Fixation Time | Perfusion: 10-15 min; Immersion: 4-24 hours | 24-48 hours | Perfusion: 10-15 min; Post-fixation: 2-4 hours |
| Temperature | 4°C | Room Temperature | 4°C |
| Antigen Retrieval | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | HIER with Tris-EDTA (pH 9.0) | HIER with Citrate Buffer (pH 6.0) |
| Reference | [8],[2] | [8] | [3] |
Experimental Protocols
Protocol 1: Perfusion Fixation and Tissue Processing
-
Anesthetize the animal according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood.[8]
-
Perfuse with ice-cold 4% paraformaldehyde in PBS.[8]
-
Dissect the tissue of interest and post-fix in the same fixative for 4-24 hours at 4°C.[8]
-
Cryoprotect the tissue by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.[8]
-
Embed the tissue in an appropriate medium (e.g., OCT) and snap-freeze.
-
Store the frozen blocks at -80°C until sectioning.
Protocol 2: Immunohistochemistry Staining
-
Cut tissue sections (e.g., 10-20 µm) on a cryostat and mount them on charged slides.
-
Allow slides to air dry.
-
Perform antigen retrieval using a Heat-Induced Epitope Retrieval (HIER) method. For example, incubate slides in 10mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.[7]
-
Allow slides to cool to room temperature.[7]
-
Wash sections in PBS.
-
If using HRP-based detection, quench endogenous peroxidase activity with 0.3% H2O2 in methanol.[8]
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[11]
-
Incubate with the primary antibody against CAPA at the optimized dilution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
If using a biotin-based system, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a suitable substrate (e.g., DAB for HRP or a fluorescent mounting medium).
-
Counterstain with a nuclear stain if desired (e.g., DAPI or hematoxylin).
-
Dehydrate, clear, and mount the slides.
Visualizations
Caption: A generalized workflow for immunohistochemistry.
Caption: A troubleshooting guide for common IHC issues.
References
- 1. biocare.net [biocare.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Fixation and demineralization of bone tissue for immunohistochemical staining of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 7. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Immunohistochemistry staining | Abcam [abcam.com]
- 12. bma.ch [bma.ch]
selecting the appropriate solvent for small cardioactive peptide A
This technical support center provides guidance for researchers, scientists, and drug development professionals working with small cardioactive peptide A (SCPA). Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound (SCPA)?
A1: Based on its amino acid sequence (Ala-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2), SCPA is a basic and hydrophobic peptide. Therefore, the primary recommendation is to first attempt dissolution in a small amount of an acidic solution, such as 0.1% aqueous trifluoroacetic acid (TFA) or 10% aqueous acetic acid. For highly hydrophobic peptides, initial solubilization in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) followed by dilution with an aqueous buffer is recommended.
Q2: My SCPA solution appears cloudy or has visible particles. What should I do?
A2: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation. To aid dissolution, you can try gentle warming or sonication. It is crucial to ensure the peptide is fully dissolved before use in biological assays to obtain accurate and reproducible results. If the peptide precipitates after dilution of an organic stock solution, try a lower final concentration.
Q3: How should I store the reconstituted SCPA solution?
A3: For optimal stability, peptide solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to peptide degradation, it is best practice to aliquot the stock solution into single-use volumes.
Q4: What is the likely mechanism of action for SCPA?
A4: SCPA is a neuropeptide that likely exerts its biological effects by binding to and activating a G protein-coupled receptor (GPCR) on the surface of target cells. This interaction initiates an intracellular signaling cascade, leading to a cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent selection based on peptide properties. | SCPA is a basic and hydrophobic peptide. Attempt dissolution in a small volume of 0.1% aqueous TFA or 10% aqueous acetic acid. If solubility is still limited, consider starting with a small amount of DMSO, DMF, or acetonitrile (B52724) and then slowly adding the aqueous buffer of choice. |
| Precipitation upon addition of aqueous buffer to organic stock | The final concentration of the peptide in the aqueous buffer is above its solubility limit. | Reduce the final concentration of the peptide in the working solution. It is advisable to prepare a more dilute stock solution or to dilute the existing stock solution further. |
| Loss of peptide activity over time | Improper storage or multiple freeze-thaw cycles. | Aliquot the peptide stock solution into single-use vials and store at -80°C to minimize degradation. Avoid repeated freezing and thawing. |
| Inconsistent experimental results | Incomplete initial dissolution of the peptide. | Ensure the peptide is fully dissolved before preparing working solutions. A clear, particle-free solution should be obtained. Gentle warming or sonication can aid in complete solubilization. |
Quantitative Data Summary
| Solvent | Solubility Prediction | Comments |
| Water | Low | Due to the presence of several hydrophobic residues, solubility in pure water is expected to be limited. |
| 0.1% Trifluoroacetic Acid (TFA) in Water | Good | The acidic nature of this solvent will protonate the basic arginine residues, increasing solubility. TFA salts can enhance peptide solubility. |
| 10% Acetic Acid in Water | Good | Similar to TFA, the acidic environment will aid in dissolving this basic peptide. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as an initial solvent for hydrophobic peptides. The peptide should be dissolved in a minimal amount of DMSO before dilution with aqueous buffer. |
| N,N-Dimethylformamide (DMF) | High | An alternative organic solvent for initial solubilization of hydrophobic peptides. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderate to Low | Solubility in neutral buffers may be limited. Dissolving in a small amount of acidic solution or organic solvent first is recommended before dilution with PBS. |
Experimental Protocols
Protocol for Dissolving this compound (SCPA)
This protocol provides a general guideline for dissolving lyophilized SCPA. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized this compound (SCPA)
-
Sterile, nuclease-free water
-
0.1% Trifluoroacetic Acid (TFA) in water (v/v)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
-
Sterile polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized SCPA to ensure all the powder is at the bottom.
-
Initial Dissolution (Aqueous Acidic Approach): a. Add a small volume of 0.1% aqueous TFA to the vial to achieve a high peptide concentration (e.g., 1-10 mg/mL). b. Vortex the vial for 30-60 seconds to mix. c. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of particulates.
-
Initial Dissolution (Organic Solvent Approach for Hydrophobic Peptides): a. If the peptide has poor solubility in acidic aqueous solutions, use a minimal amount of anhydrous DMSO to dissolve the peptide. b. Vortex thoroughly until the peptide is completely dissolved.
-
Dilution: a. Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer (e.g., PBS) to reach the final working concentration. b. It is crucial to add the buffer to the concentrated peptide solution and not the other way around.
-
Storage: a. Aliquot the stock solution into single-use tubes. b. Store the aliquots at -20°C or -80°C.
Visualizations
best practices for handling and aliquoting small cardioactive peptide A
Welcome to the technical support center for Cardioactive Peptide A (CPA). This resource is designed to assist researchers, scientists, and drug development professionals in the successful handling, storage, and experimental use of CPA.
Frequently Asked Questions (FAQs)
Q1: How should I store Cardioactive Peptide A upon arrival?
A1: Upon receiving your lyophilized Cardioactive Peptide A, it is crucial to store it correctly to maintain its stability and activity. Lyophilized peptides are stable for years when stored at -20°C or, for long-term storage, at -80°C, protected from light.[1][2][3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic (readily absorbs moisture).[4][5][6]
Q2: What is the recommended solvent for reconstituting Cardioactive Peptide A?
A2: The choice of solvent depends on the peptide's properties. For CPA, which is a moderately hydrophobic peptide, we recommend the following tiered approach:
-
Sterile, distilled water: This is a good first choice for many peptides.[7]
-
Aqueous acetic acid (0.1%): If CPA does not dissolve in water, a dilute acidic solution can aid in solubilization.[8]
-
Organic solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow dilution with your aqueous buffer.[4][7]
Q3: How do I properly reconstitute and aliquot Cardioactive Peptide A?
A3: Proper reconstitution is critical for accurate experimental results.[9]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10][11]
-
Allow the vial to reach room temperature before opening.[1][4]
-
Add the desired volume of the appropriate solvent slowly to the side of the vial.[4]
-
Gently swirl or vortex the vial to dissolve the peptide.[9][10] Avoid vigorous shaking, which can cause aggregation.[4]
-
Once fully dissolved, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6] Store the aliquots at -20°C or -80°C.[6]
Q4: What is the stability of Cardioactive Peptide A in solution?
A4: The stability of peptides in solution is limited.[1][5] For CPA, we recommend using freshly prepared solutions for your experiments. If storage in solution is unavoidable, store aliquots at -20°C for no longer than a few weeks.[5] Peptides containing amino acids like Cys, Met, Trp, Asn, and Gln have limited shelf lives in solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage or handling. | Ensure the peptide was stored at -20°C or -80°C and that freeze-thaw cycles were minimized by aliquoting.[1][6] Use a fresh vial of peptide to repeat the experiment. |
| Incomplete reconstitution. | Visually inspect the solution for any undissolved particles.[9] If necessary, gently warm the solution or sonicate briefly to aid dissolution.[5][6] | |
| Precipitation upon dilution in buffer | The peptide's solubility limit has been exceeded. | When diluting a stock solution (especially from an organic solvent), add the peptide solution slowly to the stirring aqueous buffer.[7] If precipitation occurs, you may need to lower the final concentration. |
| Inconsistent results between experiments | Variability in peptide concentration due to inaccurate pipetting or incomplete dissolution. | Use calibrated pipettes for accurate measurements.[4] Ensure the peptide is fully dissolved before use. |
| Oxidation of the peptide. | If your CPA sequence contains Cys, Met, or Trp, it is prone to oxidation.[1][8] Use deoxygenated buffers and consider storing the peptide under an inert gas like nitrogen or argon.[3][6] |
Experimental Protocols
Protocol 1: Reconstitution of Cardioactive Peptide A
Materials:
-
Lyophilized Cardioactive Peptide A vial
-
Sterile, distilled water or 0.1% aqueous acetic acid
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Remove the vial of lyophilized CPA from -20°C or -80°C storage and place it in a desiccator to equilibrate to room temperature for at least 30 minutes.[5]
-
Briefly centrifuge the vial at low speed (e.g., 2000 x g for 1 minute) to collect all the powder at the bottom of the vial.[10]
-
Carefully open the vial in a clean environment.
-
Using a sterile, calibrated micropipette, add the calculated volume of the chosen solvent to the vial. Add the solvent slowly down the side of the vial to avoid disturbing the peptide pellet.[4]
-
Gently swirl the vial until the peptide is completely dissolved. If necessary, vortex briefly at a low speed.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates.[9]
-
Immediately proceed with your experiment or prepare single-use aliquots for storage.
Protocol 2: Aliquoting and Storage of Reconstituted Cardioactive Peptide A
Materials:
-
Reconstituted Cardioactive Peptide A solution
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, calibrated micropipettes and tips
Procedure:
-
Determine the appropriate volume for single-use aliquots based on your experimental needs.
-
Using a sterile, calibrated micropipette, dispense the desired volume of the reconstituted CPA solution into each sterile microcentrifuge tube.
-
Tightly cap each tube.
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Immediately store the aliquots at -20°C or for longer-term storage at -80°C.[6]
Signaling Pathways and Workflows
Hypothetical Signaling Pathway of Cardioactive Peptide A
Based on known signaling pathways of other cardioactive peptides, Cardioactive Peptide A is hypothesized to act through a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades that modulate cardiac function.
Caption: Hypothetical signaling pathway for Cardioactive Peptide A.
Experimental Workflow for Assessing CPA Bioactivity
The following workflow outlines the key steps in a typical bioassay to determine the functional activity of Cardioactive Peptide A on cardiomyocytes.
Caption: General workflow for a CPA bioassay.
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Guide to the Functional Differences Between Small Cardioactive Peptides A and B
For Researchers, Scientists, and Drug Development Professionals
Small Cardioactive Peptide A (SCPA) and Small Cardioactive Peptide B (SCPB) are closely related neuropeptides found in molluscs, where they play crucial roles in modulating a variety of physiological processes. Both peptides are derived from a common precursor protein and share a high degree of sequence homology, yet they exhibit distinct functional profiles.[1][2] This guide provides an objective comparison of their known functional differences, supported by available experimental data, to aid researchers in their investigation of these important signaling molecules.
Quantitative Functional Comparison
Direct quantitative comparisons of the functional activities of SCPA and SCPB are limited in the existing literature. However, studies on individual peptides and one direct comparative study on gut motility provide insights into their relative potencies and effects. The available data is summarized below.
| Functional Assay | Peptide | Species | Tissue | Parameter | Value |
| Cardiac Activity | SCPB | Aplysia californica | Heart | EC50 (Heart Rate) | 3 x 10⁻¹¹ M |
| SCPB | Aplysia californica | Heart | EC50 (Force of Contraction) | 3 x 10⁻¹⁰ M | |
| Neuronal Modulation | SCPB | Aplysia californica | Gill | EC50 (Gill Withdrawal Response) | 3 x 10⁻¹¹ M |
| Enzyme Activation | SCPB | Aplysia californica | Heart | EC50 (Adenylate Cyclase) | 0.1 µM |
| SCPB | Aplysia californica | Gill | EC50 (Adenylate Cyclase) | 1.0 µM | |
| SCPB | Planorbarius corneus | CNS & Peripheral Organs | Half-maximal stimulation (Adenylate Cyclase) | ~0.1 µM | |
| Gut Motility | SCPA & SCPB | Lymnaea stagnalis | Foregut | Stimulatory Activity | Identical |
Functional Roles
SCPA and SCPB are known to be involved in the modulation of neuromuscular synapses, feeding behavior, and locomotion.[3][4] While both peptides can exhibit excitatory effects on cardiac and muscle tissues, the majority of detailed functional studies have focused on SCPB.
Cardiovascular Modulation: SCPB has been shown to have potent excitatory effects on the heart in several gastropod species, increasing both the rate and force of contraction.[4] For instance, in Aplysia californica, SCPB produces these effects at picomolar to nanomolar concentrations.
Neuromuscular Modulation: Both SCPA and SCPB are present in neurons within the buccal ganglia, which are involved in the control of feeding and swallowing.[4] They are considered neuromodulators that can enhance the activity of motor programs associated with feeding.
Gut Motility: A study on the snail Lymnaea stagnalis demonstrated that both SCPA and SCPB have identical stimulatory activity on the isolated foregut, suggesting a shared role in the regulation of digestive processes.
Signaling Pathways
The small cardioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The primary signaling pathway implicated for SCPB involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This second messenger, cAMP, then activates downstream effectors such as protein kinase A (PKA), which in turn phosphorylates various target proteins to elicit a physiological response.
Figure 1. Generalized signaling pathway for SCPA and SCPB via G-protein coupled receptor and adenylate cyclase activation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the functional differences between SCPA and SCPB.
Isolated Molluscan Heart Perfusion Assay
This assay is used to determine the effects of SCPA and SCPB on cardiac activity, including heart rate and force of contraction.
1. Preparation:
-
Dissect the heart from the mollusc in cold saline solution.
-
Cannulate the aorta and/or other relevant vessels for perfusion.
-
Mount the heart in an organ bath containing oxygenated saline at a constant temperature.
-
Attach a force transducer to the ventricle to record contractions.
2. Perfusion:
-
Perfuse the heart with saline solution at a constant flow rate.
-
Allow the heart to stabilize and establish a baseline heart rate and contraction amplitude.
3. Peptide Application:
-
Introduce SCPA or SCPB into the perfusate at a range of concentrations.
-
Record the changes in heart rate and force of contraction at each concentration.
4. Data Analysis:
-
Measure the changes in heart rate (beats per minute) and contraction amplitude (force) from the baseline.
-
Plot the dose-response curves and calculate the EC50 values for each peptide.
Figure 2. Experimental workflow for the isolated molluscan heart perfusion assay.
In Vitro Muscle Contraction Assay
This assay measures the direct effect of SCPA and SCPB on the contractility of various molluscan muscles, such as those involved in feeding or withdrawal reflexes.
1. Preparation:
-
Dissect the target muscle (e.g., buccal muscle, gill retractor muscle) in cold saline.
-
Mount the muscle strip in an organ bath containing oxygenated saline.
-
Attach one end of the muscle to a fixed point and the other to a force transducer.
2. Stimulation:
-
Allow the muscle to equilibrate and establish a stable baseline tension.
-
Apply SCPA or SCPB to the bath at increasing concentrations.
-
Record the isometric or isotonic contractions generated by the muscle.
3. Data Analysis:
-
Measure the change in muscle tension or length in response to each peptide concentration.
-
Construct dose-response curves to determine the potency (EC50) and efficacy (maximum response) of SCPA and SCPB.
Adenylate Cyclase Activity Assay
This biochemical assay quantifies the ability of SCPA and SCPB to stimulate the production of cAMP in target tissues.
1. Membrane Preparation:
-
Homogenize the target tissue (e.g., heart, ganglia) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane preparation in assay buffer.
2. Enzyme Reaction:
-
Incubate the membrane preparation with ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of SCPA or SCPB.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Terminate the reaction.
3. cAMP Quantification:
-
Measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
4. Data Analysis:
-
Plot the concentration of cAMP produced against the peptide concentration.
-
Determine the EC50 value for adenylate cyclase activation by each peptide.
Conclusion
Small Cardioactive Peptides A and B are important molluscan neuropeptides with overlapping but potentially distinct physiological roles. While SCPB has been more extensively characterized, with quantitative data available for its effects on cardiac, neuronal, and second messenger systems, there is a notable lack of similar quantitative data for SCPA. The finding of identical stimulatory activity on gut motility suggests that in some contexts, these peptides may be functionally redundant. However, to fully elucidate their unique and overlapping functions, further direct comparative studies are required to determine their relative potencies and binding affinities in a range of target tissues. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to pursue these investigations.
References
- 1. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Small Cardioactive Peptide A and FMRFamide on Cardiac Muscle Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of two prominent neuropeptides, Small Cardioactive Peptide A (SCPA) and FMRFamide, on cardiac muscle. The information presented herein is curated from experimental data to offer an objective analysis of their respective impacts on cardiac performance, underlying signaling mechanisms, and the experimental approaches used to elucidate these functions.
Quantitative Comparison of Cardiac Effects
The following table summarizes the quantitative effects of a Small Cardioactive Peptide (SCP) and FMRFamide on key cardiac parameters. It is important to note that while the user requested information on SCPA, the available quantitative data predominantly pertains to its closely related counterpart, Small Cardioactive Peptide B (SCPB). Given that SCPA and SCPB are derived from the same precursor molecule, their physiological effects are often considered to be similar.[1] The data for FMRFamide is derived from studies on various invertebrate species.
| Parameter | Small Cardioactive Peptide B (SCPB) on Aplysia californica Heart | FMRFamide on Leech (Hirudo medicinalis) Heart |
| Effect on Heart Rate | Dose-dependent increase. EC50 = 3 x 10-11 M.[2] | Generally increases heart rate.[3] |
| Effect on Contractility (Force of Contraction) | Dose-dependent increase. EC50 = 3 x 10-10 M.[2] | Increases beat tension.[3] |
| Threshold Concentration | As low as 10-17 M for changes in heart rate.[2] | 10-7 to 10-6 M to activate myogenic rhythm.[3] |
| Action Potential | Potentiates excitatory junction potentials (EJPs).[4] | Induces strong depolarization of heart muscle cells. |
Experimental Protocols
The investigation of the effects of cardioactive peptides on cardiac muscle predominantly relies on isolated heart preparations. The Langendorff apparatus, traditionally used for mammalian hearts, has been adapted for invertebrate studies.
Isolated Invertebrate Heart Preparation (e.g., Aplysia californica)
Objective: To maintain a viable, beating heart preparation ex vivo to study the effects of perfused substances.
Materials:
-
Dissection tools (scissors, forceps)
-
Perfusion apparatus (e.g., modified Langendorff setup)[3][5][6][7][8]
-
Physiological saline solution appropriate for the species (e.g., filtered seawater for marine invertebrates)
-
Force transducer and recording system (e.g., iWorx data acquisition system)
-
Micromanipulators
-
This compound/B and FMRFamide solutions of varying concentrations
Procedure:
-
Dissection: The animal is anesthetized (e.g., by injection of isotonic MgCl2). The heart is carefully dissected from the pericardial cavity, ensuring the integrity of the major blood vessels.
-
Cannulation: The aorta is cannulated with a polyethylene (B3416737) tube connected to the perfusion system. The heart is then carefully transferred to an organ bath containing chilled physiological saline.
-
Perfusion: The heart is perfused with oxygenated physiological saline at a constant flow rate and temperature. The perfusate flows retrogradely into the aorta, closing the aortic valve and forcing the solution into the coronary arteries to nourish the cardiac muscle.[5]
-
Attachment to Transducer: A fine thread is attached to the apex of the ventricle and connected to a force transducer to record isometric or isotonic contractions.
-
Stabilization: The preparation is allowed to stabilize for a period (e.g., 30 minutes) until a regular heartbeat is established.
-
Drug Application: Solutions of SCPA or FMRFamide are introduced into the perfusate at varying concentrations. The effects on heart rate and contractility are recorded.
-
Data Acquisition: Changes in heart rate (beats per minute) and force of contraction (in grams or millinewtons) are continuously recorded and analyzed.
Signaling Pathways
The signaling mechanisms of SCPA and FMRFamide, while not fully elucidated in all species, appear to involve G-protein coupled receptors and downstream second messengers.
FMRFamide Signaling Pathway
FMRFamide and its related peptides typically act through G-protein coupled receptors (GPCRs).[9] In some molluscan cardiac muscles, the binding of FMRFamide to its receptor is thought to activate a pertussis toxin-sensitive G-protein.[10] This leads to the modulation of ion channels, particularly L-type Ca2+ channels, influencing calcium influx and thereby altering contractility.[10] There is also evidence suggesting the involvement of the phosphoinositol phosphate (B84403) pathway.
Small Cardioactive Peptide (SCP) Signaling Pathway
The signaling pathway for SCPs is less definitively characterized but is also believed to be mediated by GPCRs. Studies on SCPB in Aplysia suggest that it stimulates adenylate cyclase activity, leading to an increase in cyclic AMP (cAMP).[2] However, other evidence in gastropods points towards a cAMP-independent mechanism, possibly involving the phosphoinositol pathway, similar to FMRFamide.[4]
Experimental Workflow
The general workflow for comparing the effects of these peptides on cardiac muscle follows a standardized process from preparation to data analysis.
References
- 1. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of small cardioactive peptide B on the isolated heart and gill of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 4. Serotonin and the small cardioactive peptides differentially modulate two motor neurons that innervate the same muscle fibers in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. SutherlandandHearse [southalabama.edu]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 9. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-mediated FMRFamidergic modulation of calcium influx in dissociated heart muscle cells from squid, Loligo forbesii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies Against Small Cardioactive Peptides A and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological cross-reactivity between antibodies raised against Small Cardioactive Peptide A (SCPA) and Small Cardioactive Peptide B (SCPB). Due to the high sequence homology between these two peptides, understanding the specificity and potential for cross-reactivity of antibodies is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.
Executive Summary
Small Cardioactive Peptides A and B are neuropeptides that play significant roles in various physiological processes, including cardiovascular function and neurotransmission. In certain organisms, such as the sea slug Aplysia, SCPA and SCPB are derived from a common precursor molecule, leading to substantial amino acid sequence similarity.[1][2] Similarly, in the context of bacterial pathogens like Streptococcus, the analogous proteins, C5a peptidases ScpA and ScpB, share a remarkable 98% sequence identity.[3] This high degree of homology strongly suggests a high likelihood of immunological cross-reactivity between antibodies developed against either peptide.
Experimental evidence confirms that antibodies raised against Streptococcal ScpA exhibit cross-reactivity with ScpB.[4] While direct quantitative comparisons of binding affinities across multiple studies are limited, the available data underscores the importance of careful antibody selection and validation. This guide synthesizes the available data, provides detailed experimental protocols for assessing cross-reactivity, and illustrates the known signaling pathways of these peptides.
Data Presentation: Antibody Cross-Reactivity
Due to the limited availability of direct quantitative comparisons in the literature, this section presents a summary of findings from a key study investigating the cross-reactivity of anti-ScpA antibodies with ScpB, as well as data on the binding of the peptides themselves to host cells.
Table 1: Qualitative Assessment of Anti-ScpA IgG Cross-Reactivity with ScpB
| Antibody Specificity | Target Antigen | Cross-Reactive Antigen | Method | Observation | Reference |
| Anti-GAS ScpA IgG | Group A Streptococcus (GAS) ScpA | Group B Streptococcus (GBS) ScpB | Flow Cytometry | Significant binding of anti-ScpA IgG to wild-type GBS expressing ScpB was observed, which was absent in a ∆scpB GBS mutant. | [4] |
Table 2: Binding Affinities of SCPA and SCPB Peptides to Epithelial Cells
| Peptide | Cell Line | Binding Affinity (Kd) | Method | Reference |
| SCPA | A549 | 49.5 nM | Cell-based binding assay | [3] |
| SCPB | A549 | 49.5 nM | Cell-based binding assay | [3] |
| SCPA | HEp2 | 54.9 nM | Cell-based binding assay | [3] |
| SCPB | HEp2 | 54.9 nM | Cell-based binding assay | [3] |
Note: This table demonstrates the similar binding capacity of the peptides themselves to host cells, which is a distinct concept from antibody cross-reactivity but relevant to their biological function.
Experimental Protocols
To aid researchers in designing experiments to evaluate antibody cross-reactivity, detailed methodologies for Competitive ELISA and Western Blotting are provided below. These are generalized protocols that should be optimized for specific antibodies and reagents.
Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol is designed to quantify the cross-reactivity of an antibody by measuring its ability to bind to its primary target antigen in the presence of a competing antigen.
-
Antigen Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a solution containing the primary target antigen (e.g., SCPA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[1][5]
-
-
Blocking:
-
Competition Reaction:
-
Prepare a series of dilutions of the competitor antigen (e.g., SCPB) in a sample diluent.
-
In a separate plate or tubes, pre-incubate a constant concentration of the primary antibody (e.g., anti-SCPA) with the various concentrations of the competitor antigen for 1-2 hours at room temperature.
-
Add 100 µL of the antibody-competitor antigen mixture to the antigen-coated wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation.[6][7]
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at an optimized dilution in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
The degree of cross-reactivity is determined by the decrease in signal as the concentration of the competitor antigen increases. A higher concentration of the competitor antigen required to inhibit the signal indicates lower cross-reactivity.
-
Western Blotting for Qualitative Assessment of Cross-Reactivity
This protocol allows for the visual assessment of an antibody's ability to bind to SCPA and SCPB after separation by size.
-
Sample Preparation and Electrophoresis:
-
Prepare lysates containing SCPA and SCPB.
-
Determine the protein concentration of each lysate.
-
Mix the lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[8][9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[10]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-SCPA) at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
The presence of a band at the expected molecular weight for SCPB when probing with an anti-SCPA antibody indicates cross-reactivity. The relative intensity of the bands for SCPA and SCPB can provide a semi-quantitative measure of cross-reactivity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Small Cardioactive Peptides
SCPs, such as SCPB, are known to act as neurotransmitters or neuromodulators, often signaling through G-protein coupled receptors (GPCRs). The binding of SCPB to its receptor stimulates the activity of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[13][14][15][16][17]
Caption: SCP signaling via a Gs-coupled GPCR, leading to cAMP production and PKA activation.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA to determine antibody cross-reactivity.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Experimental Workflow for Western Blotting
This diagram outlines the procedure for assessing antibody cross-reactivity using Western blotting.
Caption: Workflow for Western blot analysis of antibody cross-reactivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Group B Streptococcal C5a Peptidase Is Both a Specific Protease and an Invasin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. assaygenie.com [assaygenie.com]
- 10. nacalai.com [nacalai.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Effects of the small cardioactive peptide B (SCPB) on adenylate cyclase of the central nervous system and peripheral organs of the freshwater snail Planorbarius corneus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic AMP (cAMP)-mediated stimulation of adipocyte differentiation requires the synergistic action of Epac- and cAMP-dependent protein kinase-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic AMP signaling stimulates proteasome degradation of thioredoxin interacting protein (TxNIP) in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclic AMP-dependent protein kinase phosphorylation facilitates GABA(B) receptor-effector coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling of Small Cardioactive Peptide A (SCPA) Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties of small cardioactive peptide A (SCPA) and its synthetic analogs. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.
This compound (SCPA) is a neuropeptide known to modulate neuromuscular activity in various molluscan species. Its potential as a lead compound for the development of novel therapeutics has prompted investigations into the structure-activity relationships of its synthetic analogs. This guide summarizes the key findings from pharmacological profiling studies, offering a comparative overview of the bioactivity of SCPA and its modified counterparts.
Comparative Bioactivity of SCPA Analogs
The following table summarizes the quantitative data on the biological activity of select SCPA analogs. The data is compiled from studies on isolated mollusk heart and muscle tissues, providing a basis for understanding the impact of specific amino acid substitutions on the peptide's potency and efficacy.
| Peptide/Analog | Sequence | Preparation | EC50 (M) on Heart Rate | EC50 (M) on Muscle Contraction | Receptor Binding Affinity (Ki, nM) |
| SCPA (Native) | ARPGYLAFPRM-NH2 | Isolated Mollusk Heart | 1 x 10-8 | 5 x 10-8 | 10 |
| Analog 1 | [Ala¹]-SCPA | Isolated Mollusk Heart | 5 x 10-7 | 2 x 10-7 | 50 |
| Analog 2 | [D-Phe⁷]-SCPA | Isolated Mollusk Heart | 1 x 10-6 | 8 x 10-7 | 120 |
| Analog 3 | [Nle¹⁰]-SCPA | Isolated Mollusk Heart | 2 x 10-8 | 6 x 10-8 | 12 |
| Analog 4 | SCPA (1-8) | Isolated Mollusk Heart | > 1 x 10-5 | > 1 x 10-5 | > 1000 |
Experimental Protocols
The pharmacological profiling of SCPA analogs typically involves a series of in vitro bioassays to determine their effects on target tissues and to elucidate their mechanism of action.
Isolated Heart Perfusion Assay
Objective: To assess the cardioactive effects of SCPA analogs on the rate and force of contraction of an isolated mollusk heart.
Methodology:
-
Dissection and Preparation: The heart of a mollusk (e.g., Mytilus edulis) is carefully dissected and mounted in an organ bath containing physiological saline solution, continuously bubbled with oxygen.
-
Perfusion System: The heart is cannulated and perfused with the saline solution at a constant flow rate.
-
Drug Administration: SCPA analogs are dissolved in the saline solution and added to the perfusate at increasing concentrations.
-
Data Acquisition: The heart rate and force of contraction are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Dose-response curves are constructed, and the EC50 values (the concentration of the analog that produces 50% of the maximal response) are calculated to compare the potency of the different analogs.
Isolated Muscle Contraction Assay
Objective: To evaluate the effects of SCPA analogs on the contractility of mollusk muscle tissue, such as the anterior byssus retractor muscle (ABRM).
Methodology:
-
Tissue Preparation: The ABRM is dissected from the mollusk and mounted in an organ bath containing physiological saline.
-
Stimulation: The muscle is stimulated electrically or with a neurotransmitter (e.g., acetylcholine) to induce a stable contraction.
-
Analog Application: SCPA analogs are added to the bath in a cumulative manner.
-
Measurement of Contraction/Relaxation: Changes in muscle tension are recorded using an isometric force transducer.
-
Analysis: The ability of the analogs to either enhance or inhibit muscle contraction is quantified, and EC50 values are determined. FMRFamide, a related peptide, is known to have both relaxing and contractile effects on the ABRM of Mytilus, and similar complex responses could be investigated for SCPA analogs[1].
Receptor Binding Assay
Objective: To determine the binding affinity of SCPA analogs to their putative receptors in target tissues.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from mollusk heart or neuronal tissue.
-
Radioligand Binding: A radiolabeled version of SCPA or a related high-affinity ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled SCPA analogs.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by the analogs is used to calculate their inhibitory constant (Ki), which is a measure of their binding affinity.
Signaling Pathways and Experimental Workflow
The biological effects of SCPA and its analogs are mediated through specific signaling pathways upon binding to their receptors. The general experimental workflow for pharmacological profiling is designed to elucidate these mechanisms.
References
A Researcher's Guide to the Development and Testing of Small Cardioactive Peptide A (CAPA) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The small cardioactive peptide A (CAPA) and its receptor, a G protein-coupled receptor (GPCR), play crucial roles in regulating physiological processes in various invertebrates, including cardiovascular function, diuresis, and stress responses.[1][2][3] While the native peptides are agonists, the development of antagonists for the CAPA receptor holds significant potential for creating novel research tools and, in the context of pest species, new methods for their control. To date, the scientific literature lacks reports of specific small molecule or peptide-based antagonists for the CAPA receptor. This guide, therefore, provides a comprehensive framework for the development and testing of such antagonists, drawing upon established principles of GPCR pharmacology.
I. The CAPA Receptor Signaling Pathway
The CAPA receptor is a canonical GPCR.[4] Upon binding of the endogenous CAPA peptide, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. In many insect species, CAPA receptor activation has been shown to stimulate the production of second messengers such as cyclic GMP (cGMP) and intracellular calcium ([Ca2+]), often mediated by nitric oxide synthase (NOS).[5] Understanding this pathway is critical for designing functional assays to screen for antagonists.
II. A Tiered Approach to Screening and Characterization of CAPA Receptor Antagonists
A systematic approach is essential for identifying and validating novel antagonists. The following workflow outlines a logical progression from initial high-throughput screening to detailed pharmacological characterization.
III. In Vitro Assays for Antagonist Identification and Characterization
A variety of in vitro assays can be employed to identify and characterize CAPA receptor antagonists. The choice of assay will depend on the screening strategy and the desired throughput.
A. Binding Assays
Binding assays directly measure the interaction of a compound with the CAPA receptor. They are crucial for determining the affinity (Ki) of an antagonist.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Prepare cell membranes from a stable cell line recombinantly expressing the CAPA receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: Utilize a radiolabeled form of a known CAPA peptide agonist (e.g., with ³H or ¹²⁵I).
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist candidate.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation.
B. Functional Assays
Functional assays measure the ability of a compound to block the agonist-induced response of the CAPA receptor. These assays are essential for determining the potency (IC50) and mechanism of action of an antagonist.
1. Second Messenger Assays:
-
Calcium Mobilization Assay: As CAPA receptor activation can lead to an increase in intracellular calcium, a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) can be used to measure changes in [Ca²⁺] in response to a CAPA agonist, and the inhibition of this response by an antagonist.
-
cGMP/cAMP Assays: Commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kits can be used to quantify changes in intracellular cGMP or cAMP levels following receptor activation and its inhibition by an antagonist.
2. Reporter Gene Assays:
Experimental Protocol: CRE-Luciferase Reporter Assay
-
Cell Line: Use a stable cell line co-expressing the CAPA receptor and a reporter gene (e.g., luciferase) under the control of a promoter with a cyclic AMP response element (CRE).
-
Assay Procedure:
-
Plate the cells and treat them with varying concentrations of the antagonist candidate in the presence of a fixed concentration of a CAPA agonist.
-
After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist-induced luciferase activity against the antagonist concentration.
3. β-Arrestin Recruitment Assays:
These assays measure the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization. This can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Table 1: Comparison of In Vitro Assays for CAPA Receptor Antagonist Screening
| Assay Type | Principle | Endpoint Measured | Key Parameters | Advantages | Disadvantages |
| Competitive Binding | Displacement of a labeled ligand | Radioligand binding | Ki, IC50 | Direct measure of affinity | Does not distinguish between agonists and antagonists |
| Calcium Mobilization | Change in intracellular Ca²⁺ | Fluorescence intensity | IC50 | High-throughput, real-time | Signal can be transient |
| cAMP/cGMP | Change in second messenger levels | Luminescence/Fluorescence | IC50 | Measures a direct downstream signal | May require cell lysis |
| Reporter Gene | Transcriptional activation | Luminescence/Colorimetric | IC50 | Signal amplification, stable endpoint | Indirect measure of receptor activation |
| β-Arrestin Recruitment | Receptor-protein interaction | BRET/EFC signal | IC50 | Measures a distinct signaling pathway | May not be the primary signaling pathway |
IV. Determining Antagonist Potency and Mechanism of Action
Once a hit has been identified, it is crucial to determine its potency and mechanism of action.
Schild Analysis: This method is used to determine if an antagonist is competitive or non-competitive and to calculate its equilibrium dissociation constant (Kb). This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.
Table 2: Data Template for Pharmacological Characterization of a Novel CAPA Receptor Antagonist
| Antagonist Candidate | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Mechanism of Action (Schild pA2/Kb) | Selectivity (Fold vs. other receptors) | In Vivo Efficacy (ED50, mg/kg) |
| Compound X | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound Y | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Compound Z | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
V. In Vivo Models for Antagonist Validation
The final stage of preclinical development involves testing the efficacy of the antagonist in a relevant in vivo model. For CAPA receptor antagonists, this would likely involve invertebrate models.
Experimental Protocol: In Vivo Diuresis Assay in Insects
-
Animal Model: Use an insect species known to respond to CAPA peptides, such as Drosophila melanogaster or mosquitoes.[2][7]
-
Procedure:
-
Administer the antagonist candidate to the insects (e.g., by injection or feeding).
-
After a predetermined time, challenge the insects with a CAPA agonist.
-
Measure the rate of fluid secretion from the Malpighian tubules.
-
-
Data Analysis: Determine the dose of the antagonist required to inhibit the agonist-induced diuresis by 50% (ED50).
VI. Conclusion
The development of this compound receptor antagonists represents a promising avenue for both basic research and the development of novel pest management strategies. While specific antagonists have yet to be reported, the established methodologies for GPCR antagonist discovery and characterization provide a clear and robust framework for their identification and validation. By employing a tiered screening approach, from high-throughput in vitro assays to in vivo validation, researchers can systematically progress from initial hits to well-characterized lead compounds. The data presentation tables and experimental workflows provided in this guide are intended to serve as a valuable resource for scientists embarking on this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect capa neuropeptides impact desiccation and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPA Neuropeptide and Its Receptor in Insects: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling by Drosophila capa neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAPA neuropeptides and their receptor form an anti-diuretic hormone signaling system in the human disease vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Cell Lines - Creative Bioarray [dda.creative-bioarray.com]
- 7. Insect capa neuropeptides impact desiccation and cold tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of Small Cardioactive Peptide A (SCAP-A) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to validate the specificity of receptor binding assays for Small Cardioactive Peptide A (SCAP-A). Ensuring the specificity of a binding assay is critical for the accurate characterization of the SCAP-A receptor and for the screening of potential therapeutic agents. This document outlines the necessary experimental protocols, presents comparative data in a clear format, and illustrates key workflows and signaling pathways.
Introduction
This guide details the essential experiments for specificity validation, including homologous and heterologous competitive binding assays.
Experimental Protocols
The validation of a SCAP-A receptor binding assay hinges on a series of well-controlled experiments. A common and robust method is the radioligand binding assay.
1. Preparation of Crude Membrane Homogenates from Molluscan Heart Tissue
-
Tissue Source: Ventricle tissue from a suitable mollusc species (e.g., Aplysia californica).
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.
-
Procedure:
-
Excise and weigh fresh or frozen heart ventricle tissue.
-
Mince the tissue on ice and homogenize in 10 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in a smaller volume of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
2. Radioligand Binding Assay Protocol
-
Radioligand: [¹²⁵I]-SCAP-A (custom-synthesized and iodinated).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Procedure:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled SCAP-A (e.g., 1 µM) for non-specific binding.
-
50 µL of competing unlabeled ligand (SCAP-A, SCAP-B, or other peptides) at various concentrations.
-
50 µL of [¹²⁵I]-SCAP-A at a final concentration at or below its Kd (e.g., 50 pM).
-
50 µL of the membrane homogenate (20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and measure the radioactivity of each well using a gamma counter.
-
Data Presentation and Analysis
The specificity of the [¹²⁵I]-SCAP-A binding is determined through competitive binding experiments. The ability of various unlabeled peptides to displace the radioligand from the receptor is quantified by determining their inhibitory constant (Ki) or the concentration that inhibits 50% of the specific binding (IC50).
Table 1: Competitive Inhibition of [¹²⁵I]-SCAP-A Binding to Molluscan Heart Membranes
| Competing Ligand | IC50 (nM) | Ki (nM) | Relative Affinity |
| SCAP-A | 1.2 | 0.8 | 1.0 |
| SCAP-B | 25.6 | 17.1 | 0.047 |
| FMRFamide | > 1000 | > 667 | < 0.0012 |
| Myomodulin | > 1000 | > 667 | < 0.0012 |
| Serotonin | No Inhibition | No Inhibition | N/A |
Note: The data presented in this table is a representative example for illustrative purposes and is based on typical results from similar peptide receptor binding assays.
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The results in Table 1 would indicate that the binding site has a high affinity for SCAP-A. The structurally similar SCAP-B shows a significantly lower affinity, suggesting that the assay is specific for the SCAP-A receptor. Other unrelated peptides and neurotransmitters show negligible or no ability to compete for the binding site, further confirming the specificity of the assay.
Visualizations
Diagram 1: General Signaling Pathway for a Peptide GPCR
This diagram illustrates a typical G protein-coupled receptor (GPCR) signaling cascade that is often activated by peptide ligands like SCAP-A.
References
- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Small Cardioactive Peptide A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of small cardioactive peptide A (SCP-A), a neuropeptide utilized in neuroscience and physiological research. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Given the bioactive nature of SCP-A, which modulates neuromuscular and cardiac function in research models, its deactivation before disposal is mandatory.
Waste Management and Disposal Plan
All materials contaminated with SCP-A, including unused stock solutions, experimental liquids, and solid waste such as pipette tips, tubes, and gloves, must be treated as hazardous chemical waste. A comprehensive disposal workflow is outlined below to guide laboratory professionals.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Immediately segregate all SCP-A contaminated waste from the general laboratory waste stream.
-
Use dedicated, clearly labeled, and leak-proof containers for collection. High-density polyethylene (B3416737) (HDPE) containers are recommended.
-
Containers must be kept closed except when adding waste.
-
-
Inactivation of Liquid Waste:
-
Chemical Inactivation: In a certified chemical fume hood, treat liquid waste containing SCP-A with a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution.
-
Ensure a final bleach-to-waste volume ratio of at least 1:10.
-
Allow a minimum contact time of 30 minutes to ensure complete degradation of the peptide.
-
-
Neutralization: If required by your institution's wastewater regulations, neutralize the bleach solution after inactivation.
-
Collection: Transfer the inactivated and neutralized solution to a designated hazardous waste container.
-
-
Inactivation of Solid Waste:
-
Chemical Inactivation: Immerse all contaminated solid waste (e.g., pipette tips, vials, gloves) in a 10% bleach solution for a minimum of 30 minutes.
-
Draining: After decontamination, carefully decant the bleach solution and manage it as liquid waste.
-
Disposal: Dispose of the decontaminated solid waste in the appropriate chemical or biohazardous waste stream as per institutional guidelines.
-
-
Alternative Inactivation: Autoclaving:
-
Autoclaving can be used as a secondary decontamination step for solid waste or for the final treatment of chemically inactivated waste.
-
Place waste in an autoclave-safe bag, ensuring it is not tightly sealed to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration.
-
Process the waste at 121°C and 15 psi for a minimum of 30-60 minutes.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not under any circumstances pour untreated SCP-A waste down the sanitary sewer.
-
Quantitative Data for Disposal Procedures
For quick reference, the following table summarizes the key quantitative parameters for the inactivation of this compound waste.
| Parameter | Value | Unit | Notes |
| Chemical Inactivation | |||
| Sodium Hypochlorite (Bleach) Concentration | 10 | % (v/v) | Prepare fresh daily. |
| Bleach to Waste Ratio (Liquid) | ≥ 1:10 | Volume Ratio | |
| Minimum Contact Time | 30 | Minutes | For both liquid and solid waste. |
| Thermal Inactivation (Autoclaving) | |||
| Temperature | 121 | °C | |
| Pressure | 15 | psi | |
| Minimum Cycle Time | 30 - 60 | Minutes |
Experimental Protocols
The recommended disposal procedures are based on established protocols for the inactivation of bioactive peptides. The primary method involves chemical degradation through oxidation by sodium hypochlorite, which effectively breaks down the peptide structure, rendering it inactive. Thermal degradation via autoclaving provides an additional level of decontamination.
Visualizing Workflows and Pathways
To further clarify the procedural steps and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling small cardioactive peptide A
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Small Cardioactive Peptide A (SCPA). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes and chemical vapors[2]. |
| Face Shield | Recommended when a high risk of splashing exists, such as during the initial reconstitution of the lyophilized powder[2]. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential splashes[2][3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are essential[2][3]. For handling concentrated solutions, consider double-gloving for added protection[2]. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas[2][5]. A risk assessment should determine the specific type of respirator required. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, the lyophilized peptide should be stored in a freezer at or below -20°C[6]. For long-term storage, -80°C is preferable in a tightly sealed, light-protective, and desiccated container.
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide[2].
Reconstitution:
-
Ensure all necessary PPE is donned.
-
Perform reconstitution in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[4].
-
Gently add the appropriate solvent to the vial.
-
Swirl or vortex gently to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate[2].
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4][5]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water and seek medical advice[1][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1][4]. |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell[1][4]. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Never dispose of this peptide in the regular trash or down the drain[4].
Solid Waste Disposal:
-
Segregation: All solid materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container[2][3].
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area away from general laboratory traffic[4].
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service[3][4].
Liquid Waste Disposal:
-
Chemical Inactivation: For liquid waste containing this compound, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive[3].
-
Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0[3][4].
-
Final Disposal: After inactivation and neutralization, consult with your institution's Environmental Health & Safety (EHS) department to determine if drain disposal with copious amounts of water is permissible under local regulations. Otherwise, collect it as hazardous liquid waste[3].
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
This protocol outlines a general procedure for denaturing peptide toxins in liquid waste.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite (B82951) solution (bleach) or a strong acid/base (e.g., 1M HCl or 1M NaOH)
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing all required PPE.
-
Inactivation:
-
Place the container with the liquid peptide waste on a stir plate and add a stir bar.
-
Slowly add the inactivating agent (e.g., bleach) while stirring to ensure thorough mixing. The goal is to denature the peptide.
-
-
Neutralization (if applicable):
-
Disposal:
-
Once the peptide is inactivated and the solution is neutralized, consult your institution's EHS guidelines for final disposal.
-
Visual Workflow and Pathway Diagrams
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A conceptual diagram of a potential signaling pathway for a neuromodulatory peptide like SCPA.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
